molecular formula C9H11NO B083759 (1R,2R)-1-Aminoindan-2-ol CAS No. 13286-59-4

(1R,2R)-1-Aminoindan-2-ol

Cat. No.: B083759
CAS No.: 13286-59-4
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Aminoindan-2-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13286-59-4, 163061-73-2
Record name 1-Amino-2-indanol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-indanol, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-(-)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-2-INDANOL, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1R,2R)-1-Aminoindan-2-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2R)-1-Aminoindan-2-ol

Introduction

This compound is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its rigid bicyclic structure and defined stereochemistry make it an important intermediate and chiral auxiliary for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications, particularly within the field of drug development.

Chemical and Physical Properties

The properties of this compound are summarized below. This compound is the trans stereoisomer.

PropertyValueReference
Chemical Name (1R,2R)-(-)-trans-1-Amino-2-indanol
CAS Number 163061-73-2
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Solid
Melting Point 142-146 °C
Optical Activity [α]/D = -23.0° (c = 1 in ethanol)
Assay ≥97%
Solubility Soluble in methanol.[1][2] Slightly soluble in water.[1][2][1][2]
Storage Temperature Room temperature, in an inert atmosphere and dark place.[1][3][1][3]
Spectroscopic and Structural Identifiers
IdentifierValueReference
SMILES String N[C@H]1--INVALID-LINK--Cc2ccccc12
InChI 1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
InChI Key LOPKSXMQWBYUOI-RKDXNWHRSA-N

Spectral data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound.[4]

Applications in Drug Development and Asymmetric Synthesis

This compound is a chiral amino alcohol utilized in pharmaceutical synthesis and drug development.[5] Its primary application is as a versatile chiral building block and starting material.

Key applications include:

  • Synthesis of Chiral Auxiliaries: It has been used as a precursor to prepare indene-based chiral auxiliaries, which are subsequently employed in stereoselective reactions like the aldol reaction.

  • Preparation of Chiral Ligands: The compound is a starting material for synthesizing oxazoline-alcohol ligands. These ligands are effective in catalytic asymmetric reactions, such as the addition of diethylzinc to aldehydes.

  • Chiral Resolution and Analysis: It serves as a chiral test compound for developing methods of enantiomeric separation of primary amines using techniques like supercritical fluid chromatography (SFC) and HPLC.

While the related cis-isomer, (1S,2R)-1-aminoindan-2-ol, is famously a key component of the HIV protease inhibitor Indinavir, the trans-isomer is also a critical tool for medicinal chemists creating novel therapeutic agents.[2][6]

Experimental Protocols

Synthesis Strategies

The synthesis of enantiomerically pure aminoindanols is a critical area of research. While specific, detailed protocols for this compound are proprietary or found within dense publications, general strategies often involve one of the following pathways:

  • Resolution of a Racemic Mixture: A common method involves synthesizing a racemic mixture of trans-1-amino-2-indanol and then separating the enantiomers using a chiral resolving agent.

  • Stereoselective Reduction: An alternative route involves the stereoselective reduction of a corresponding amino ketone precursor using a chiral catalyst.

  • From Chiral Precursors: Synthesis can begin from a chiral starting material, such as indene oxide, where the stereochemistry is controlled early in the process. For example, the related cis-isomer can be synthesized from indene oxide via a Ritter-type reaction, followed by hydrolysis of an oxazoline intermediate.[7] A similar strategic approach can be adapted for the trans isomer.

A logical workflow for the synthesis and application of this compound is outlined in the diagram below.

G cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_product Final Product cluster_application Applications Indene Indene or Indanone Derivative Racemic Racemic trans-Aminoindanol Synthesis Indene->Racemic Resolution Chiral Resolution or Asymmetric Synthesis Racemic->Resolution Purification Purification (e.g., Recrystallization) Resolution->Purification Product This compound Purification->Product Auxiliary Chiral Auxiliaries Product->Auxiliary Ligand Chiral Ligands Product->Ligand Pharma Active Pharmaceutical Ingredients (APIs) Auxiliary->Pharma Ligand->Pharma G cluster_workflow Analytical Workflow Sample Sample of This compound Purity Purity Check (GC) Sample->Purity Enantio Enantiomeric Excess (Chiral GLC / HPLC) Sample->Enantio Data Data Analysis Purity->Data Enantio->Data Report Certificate of Analysis Data->Report

References

A Technical Guide to the Enantioselective Synthesis of (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol is a pivotal chiral building block in modern organic synthesis, renowned for its role as a precursor to the HIV protease inhibitor Indinavir and its widespread application as a chiral auxiliary and ligand in asymmetric catalysis.[1][2][3] Its rigid indane backbone provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations.[1] This guide provides an in-depth overview of the most prominent and effective methods for the synthesis of enantiopure this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into three main approaches:

  • Asymmetric Synthesis from Prochiral Precursors: These methods introduce chirality at a specific step using chiral catalysts or reagents. The most common starting material for this approach is indene.

  • Resolution of Racemic Mixtures: These strategies involve the separation of a racemic mixture of the target molecule or a precursor, often through the formation of diastereomeric salts or by enzymatic kinetic resolution.

  • Synthesis from the Chiral Pool: This involves utilizing readily available enantiopure starting materials to construct the desired molecule.

This guide will focus on the most prevalent and practical methods, particularly those starting from indene, which are widely adopted in both academic and industrial settings.

Asymmetric Synthesis from Indene

The most direct and efficient routes to enantiopure this compound begin with the asymmetric functionalization of indene. The key step is the creation of a chiral epoxide or diol, which then undergoes further transformations to install the amino and hydroxyl groups with the desired cis-stereochemistry.

Jacobsen-Katsuki Epoxidation followed by Ritter Reaction

This is one of the most practical and widely cited methods for the large-scale synthesis of this compound.[1][4] The strategy relies on the highly enantioselective epoxidation of indene using a chiral manganese-salen complex, followed by a regio- and stereoselective ring-opening and cyclization via a Ritter-type reaction.

Indene Indene IndeneOxide (1R,2S)-Indene Oxide Indene->IndeneOxide (R,R)-Mn-Salen Catalyst, NaOCl Oxazoline cis-Oxazoline Intermediate IndeneOxide->Oxazoline 1. H2SO4, CH3CN (Ritter Reaction) 2. Hydrolysis Aminoindanol This compound Oxazoline->Aminoindanol Acidic Hydrolysis

Caption: Synthesis of this compound from Indene via Jacobsen Epoxidation and Ritter Reaction.

Quantitative Data for the Jacobsen Epoxidation/Ritter Reaction Route

StepReagents and ConditionsYieldEnantiomeric Excess (ee)Reference
Epoxidation Indene, (R,R)-Mn-Salen catalyst, NaOCl80-85%80-85%[5]
Ritter Reaction & Hydrolysis (1R,2S)-Indene oxide, 80% H₂SO₄, Acetonitrile; then hydrolysis84%>99% (after purification)[5]
Overall (Merck Process) Indene to final product after crystallization with L-tartaric acid50%>99%[1]

Experimental Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol (Enantiomer of (1R,2R)) [5]

  • Step 1: Epoxidation of Indene: To a solution of indene in a suitable solvent, (R,R)-Mn-Salen catalyst is added. The reaction is initiated by the addition of an oxidant such as sodium hypochlorite (NaOCl). The reaction is monitored until completion. The resulting (1R,2S)-indene oxide is then isolated.

  • Step 2: Ritter Reaction and Hydrolysis: The enantioenriched (1R,2S)-indene oxide is dissolved in acetonitrile and cooled. Concentrated sulfuric acid is added, and the reaction mixture is stirred. This promotes the formation of an oxazoline intermediate. Subsequent hydrolysis with aqueous acid yields the desired (1S,2R)-1-aminoindan-2-ol. The product can be further purified by crystallization, often as a salt with a chiral acid like L-tartaric acid, to enhance its enantiomeric purity.

Enzymatic Resolution of trans-1-Azido-2-indanol

This method provides access to both enantiomers of cis-1-aminoindan-2-ol through a key enzymatic resolution step. The process begins with the formation of racemic trans-1-azido-2-indanol from indene.

Indene Indene Epoxide rac-Indene Oxide Indene->Epoxide m-CPBA or NBS/H2O then NaOH rac_Azidoindanol rac-trans-1-Azido-2-indanol Epoxide->rac_Azidoindanol NaN3 Resolved_Alcohol (1S,2S)-Azidoindanol rac_Azidoindanol->Resolved_Alcohol Lipase PS, isopropenyl acetate Resolved_Acetate (1R,2R)-Azido Acetate rac_Azidoindanol->Resolved_Acetate Lipase PS, isopropenyl acetate Target_Azido_Alcohol (1R,2R)-cis-Azidoindanol Resolved_Acetate->Target_Azido_Alcohol 1. K2CO3, MeOH 2. Mitsunobu Inversion Final_Product This compound Target_Azido_Alcohol->Final_Product H2, Pd/C

Caption: Synthesis via Enzymatic Resolution of trans-1-Azido-2-indanol.

Quantitative Data for the Enzymatic Resolution Route [1]

StepReagents and ConditionsYieldEnantiomeric Excess (ee)
Formation of rac-trans-1-azido-2-indanol From indene via bromohydrin formation and epoxidation, followed by azide openingHighN/A
Enzymatic Resolution rac-trans-1-azido-2-indanol, Lipase PS, vinyl acetate in tert-butyl methyl ether
Recovery of (1S,2S)-azidoindanol48%>99%
Formation of (1R,2R)-azido acetate49%98%
Inversion and Reduction Mitsunobu inversion of the resolved alcohol followed by hydrogenationGoodHigh

Experimental Protocol: Enzymatic Resolution and Conversion [1]

  • Step 1: Synthesis of racemic trans-1-azidoindan-2-ol: Indene is treated with N-bromosuccinimide (NBS) in aqueous THF to form the trans-bromohydrin. Subsequent treatment with a base like sodium hydroxide yields the racemic epoxide. The epoxide is then opened with sodium azide to give racemic trans-1-azidoindan-2-ol.

  • Step 2: Enzymatic Resolution: The racemic azido alcohol is subjected to enzymatic acylation using a lipase, such as Pseudomonas sp. Amano lipase (Lipase PS), and an acyl donor like vinyl acetate. This selectively acylates one enantiomer, allowing for the separation of the unreacted (1S,2S)-azidoindanol and the acylated (1R,2R)-azido acetate.

  • Step 3: Conversion to this compound: The separated (1R,2R)-azido acetate is hydrolyzed to the corresponding alcohol. The stereochemistry at the C-2 position is then inverted, typically under Mitsunobu conditions. Finally, the azido group is reduced to an amine by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the desired this compound.

Resolution of Racemic cis-1-Amino-2-indanol

An alternative to asymmetric synthesis is the resolution of racemic cis-1-amino-2-indanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

rac_Aminoindanol rac-cis-1-Amino-2-indanol Diastereomeric_Salts Diastereomeric Ammonium Salts rac_Aminoindanol->Diastereomeric_Salts Chiral Acid (e.g., (R)-(-)-Mandelic Acid) Resolved_Salt Crystallized Salt of this compound Diastereomeric_Salts->Resolved_Salt Fractional Crystallization Final_Product This compound Resolved_Salt->Final_Product Basic Workup

Caption: Diastereomeric Salt Resolution of racemic cis-1-Aminoindan-2-ol.

Quantitative Data for Diastereomeric Salt Resolution [5]

Resolving AgentYield of Enantiopure ProductReference
(S)-2-Phenylpropionic acid35%[5]
L-Tartaric acidEffective for enantioenrichment and full resolution[5]

Experimental Protocol: Diastereomeric Salt Resolution [5]

  • Step 1: Salt Formation: Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent and treated with an enantiopure chiral acid, such as (S)-2-phenylpropionic acid or tartaric acid.

  • Step 2: Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will preferentially crystallize.

  • Step 3: Liberation of the Free Amine: The crystallized diastereomeric salt is isolated and treated with a base to liberate the enantiopure amine, this compound.

Conclusion

The synthesis of enantiopure this compound has been extensively studied, leading to several robust and efficient methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specific reagents and catalysts, and the required level of enantiopurity. The Jacobsen epoxidation followed by a Ritter reaction stands out as a highly effective method for large-scale production. For accessing both enantiomers, the enzymatic resolution of trans-1-azido-2-indanol offers a versatile alternative. The classical approach of diastereomeric salt resolution remains a viable, albeit sometimes lower-yielding, option. The continued development of novel catalytic systems promises to further refine the synthesis of this crucial chiral building block, facilitating its application in pharmaceutical development and asymmetric synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Aminoindan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoindan-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its rigid indan backbone and the stereochemical relationship between the amino and hydroxyl groups make it a valuable chiral auxiliary, ligand for asymmetric catalysis, and a key structural motif in various pharmacologically active compounds. Notably, the cis-isomer of 1-aminoindan-2-ol is a critical component of the highly successful HIV protease inhibitor, Indinavir. This guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of the four stereoisomers of 1-aminoindan-2-ol.

Molecular Structure and Stereochemistry

1-Aminoindan-2-ol possesses two chiral centers at the C1 and C2 positions of the indan ring system. Consequently, there are four possible stereoisomers, which exist as two pairs of enantiomers: the cis isomers, (1R,2S)- and (1S,2R)-1-aminoindan-2-ol, and the trans isomers, (1R,2R)- and (1S,2S)-1-aminoindan-2-ol. The relative orientation of the amino and hydroxyl groups (either on the same side or opposite sides of the five-membered ring) dictates the cis or trans configuration, respectively. The absolute configuration at each chiral center is designated by the Cahn-Ingold-Prelog (R/S) nomenclature.

Figure 1: Stereoisomers of 1-Aminoindan-2-ol

G cis-1R,2S cis-1R,2S cis-1S,2R cis-1S,2R cis-1R,2S->cis-1S,2R Enantiomers trans-1R,2R trans-1R,2R cis-1R,2S->trans-1R,2R Diastereomers trans-1S,2S trans-1S,2S cis-1S,2R->trans-1S,2S Diastereomers trans-1R,2R->trans-1S,2S Enantiomers

Caption: The four stereoisomers of 1-aminoindan-2-ol.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. These properties are crucial for their identification, separation, and application.

Table 1: Physicochemical Properties of 1-Aminoindan-2-ol Isomers
IsomerConfigurationCAS NumberMelting Point (°C)Specific Rotation ([α]D)
cis-(+)-1-Aminoindan-2-ol(1R,2S)136030-00-7118-121[1]+63° (c=0.2, CHCl3)
cis-(-)-1-Aminoindan-2-ol(1S,2R)126456-43-7118-121[2][3]-62.0 ± 2.0° (c=0.5, CHCl3)[4]
trans-(+)-1-Aminoindan-2-ol(1S,2S)163061-74-3142-146[5]+23.0° (c=1, ethanol)[5]
trans-(-)-1-Aminoindan-2-ol(1R,2R)163061-73-2142-146-23.0° (c=1, ethanol)
Table 2: Spectroscopic Data of 1-Aminoindan-2-ol Isomers
Isomer1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)
cis-(1S,2R)Data available in spectral databases.[6]Data available in spectral databases.[6]Data available in spectral databases.[6]
trans-(1R,2R)A 1H NMR spectrum is available.[7]Data not readily available in a compiled format.Data not readily available in a compiled format.

Note: Detailed NMR and IR spectra are often presented in graphical format in the literature and databases. For precise structural elucidation, it is recommended to consult these primary sources.

Experimental Protocols

The synthesis and separation of the 1-aminoindan-2-ol isomers are critical for their use in various applications. Below are summaries of key experimental methodologies.

Synthesis of Racemic cis-1-Aminoindan-2-ol

A common route to racemic cis-1-aminoindan-2-ol begins with the epoxidation of indene, followed by nucleophilic ring-opening of the resulting epoxide with an amine source. Subsequent chemical transformations can then be employed to achieve the desired cis stereochemistry.

Enantioselective Synthesis of (1S,2R)-1-Aminoindan-2-ol

A well-established, practical, and scalable synthesis of enantiomerically pure (1S,2R)-1-aminoindan-2-ol has been reported in Organic Syntheses. The key steps involve:

  • Asymmetric Epoxidation: Indene is subjected to an asymmetric epoxidation using a chiral manganese(III)-salen complex as the catalyst to produce (1S,2R)-indene oxide with high enantiomeric excess.

  • Ritter Reaction: The enantioenriched epoxide undergoes a Ritter reaction with acetonitrile in the presence of fuming sulfuric acid. This proceeds with inversion of configuration at one of the carbon centers to form an oxazoline intermediate.

  • Hydrolysis: The oxazoline is then hydrolyzed under basic conditions to yield the final product, (1S,2R)-1-aminoindan-2-ol.

Synthesis and Resolution of trans-1-Aminoindan-2-ol Isomers

The synthesis of racemic trans-1-aminoindan-2-ol can be achieved by the reaction of 2-bromoindan-1-ol with ammonia.[8] The resolution of the racemic mixture into its individual enantiomers can be accomplished through several methods, including:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid, such as tartaric acid or (S)-2-phenylpropionic acid, forms diastereomeric salts that can be separated by fractional crystallization.[9]

  • Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of the corresponding racemic trans-1-azidoindan-2-ol, a precursor to the amino alcohol, allowing for the separation of the two enantiomers.[8]

Applications in Asymmetric Synthesis and Drug Development

The rigid, C2-symmetric backbone of cis-1-aminoindan-2-ol has made it a privileged scaffold in asymmetric catalysis and medicinal chemistry.

Chiral Ligands in Asymmetric Catalysis

Derivatives of cis-1-aminoindan-2-ol are extensively used as chiral ligands in a variety of asymmetric transformations, including the reduction of ketones, Diels-Alder reactions, and aldol additions. A prominent example is its use in the formation of oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) for the enantioselective reduction of prochiral ketones.

G cluster_0 Catalytic Cycle Catalyst Oxazaborolidine (from 1-Aminoindan-2-ol) Complex1 Catalyst-Borane Complex Catalyst->Complex1 Coordination Ketone Prochiral Ketone Complex2 Ketone-Catalyst-Borane Complex Ketone->Complex2 Coordination ReducingAgent Borane (BH3) ReducingAgent->Complex1 Complex1->Complex2 Product Chiral Alcohol Complex2->Product Hydride Transfer RegeneratedCatalyst Regenerated Oxazaborolidine Complex2->RegeneratedCatalyst Release RegeneratedCatalyst->Catalyst

Caption: Catalytic cycle of an oxazaborolidine-mediated asymmetric ketone reduction.

HIV Protease Inhibitors

The most notable application of (1S,2R)-1-aminoindan-2-ol is its incorporation into the structure of Indinavir (Crixivan®), a potent inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the HIV virus, and its inhibition prevents the formation of infectious viral particles. The rigid conformation of the aminoindanol scaffold allows for optimal binding to the active site of the protease.

G cluster_1 HIV Protease Inhibition Protease HIV Protease (Dimer) Cleavage Polypeptide Cleavage Protease->Cleavage Inhibition Inhibition Protease->Inhibition Polypeptide Gag-Pol Polypeptide Polypeptide->Cleavage ViralProteins Mature Viral Proteins Cleavage->ViralProteins VirionAssembly Virion Assembly & Maturation ViralProteins->VirionAssembly Inhibitor Indinavir (contains 1-Aminoindan-2-ol) Inhibitor->Inhibition Inhibition->Cleavage Blocks

Caption: Mechanism of HIV protease inhibition by an inhibitor containing 1-aminoindan-2-ol.

Conclusion

The stereoisomers of 1-aminoindan-2-ol represent a fascinating and highly useful class of chiral molecules. Their well-defined three-dimensional structures have been pivotal in advancing the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of their synthesis, stereochemistry, and properties is essential for researchers and professionals working on the development of new chiral technologies and therapeutic agents. The continued exploration of these versatile building blocks will undoubtedly lead to further innovations in drug discovery and organic synthesis.

References

Chiral Properties and Optical Activity of Aminoindanol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chiral properties and optical activity of cis-1-amino-2-indanol enantiomers. This class of compounds is of significant interest in medicinal and organic chemistry, primarily for its role as a crucial building block in the synthesis of various chiral ligands, catalysts, and pharmacologically active molecules. A comprehensive understanding of their stereochemistry is paramount for applications in asymmetric synthesis and drug development.

Core Concepts: Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light.

Optical activity is the ability of a chiral substance to rotate the plane of transmitted plane-polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory and is designated with a (+) or (d) prefix. The enantiomer that rotates the light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) or (l) prefix. The magnitude of this rotation is a characteristic physical constant for a given enantiomer under specific conditions and is known as the specific rotation.

Quantitative Data of cis-1-Amino-2-indanol Enantiomers

The following tables summarize the key quantitative data for the two enantiomers of cis-1-amino-2-indanol.

Enantiomer Structure CAS Number Molecular Formula Molar Mass
(1R,2S)-(+)-cis-1-Amino-2-indanol
136030-00-7C₉H₁₁NO149.19 g/mol (1S,2R)-(-)-cis-1-Amino-2-indanol126456-43-7C₉H₁₁NO149.19 g/mol

Table 1: General Properties of cis-1-Amino-2-indanol Enantiomers

Property (1R,2S)-(+)-cis-1-Amino-2-indanol (1S,2R)-(-)-cis-1-Amino-2-indanol
Appearance White to cream solid/powderWhite to light beige powder
Melting Point 118-121 °C118-121 °C
Specific Rotation [α] +63° (c = 0.2 in chloroform, 22 °C, D-line)-62.0 ± 2.0° (c=0.5 in chloroform)
Enantiomeric Excess (ee) ≥99% (GLC)≥99% (GLC)

Table 2: Physical and Optical Properties of cis-1-Amino-2-indanol Enantiomers

Experimental Protocols

Measurement of Optical Activity by Polarimetry

This protocol outlines the procedure for determining the specific rotation of an aminoindanol enantiomer.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., Chloroform, HPLC grade)

  • Sample of aminoindanol enantiomer

Procedure:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a specific amount of the aminoindanol enantiomer (e.g., 20 mg) using an analytical balance.

    • Dissolve the sample in the chosen solvent (e.g., chloroform) in a volumetric flask (e.g., 10 mL) to achieve a known concentration (c, in g/mL). Ensure the sample is completely dissolved.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and zero the instrument.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill it with the solution.

    • Again, ensure no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed rotation (α) in degrees.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the enantioselective separation of aminoindanol enantiomers to determine the enantiomeric excess (ee) of a sample. This method is adapted from a protocol for the separation of the diastereomer, trans-1-amino-2-indanol, and may require optimization for the cis-isomer.[1]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: LARIHC CF6-P (25 cm x 4.6 mm I.D., 5 µm particles) or a similar cyclofructan-based column is recommended.[1]

  • Mobile Phase Solvents: Methanol, Acetonitrile, Acetic Acid, Triethylamine (all HPLC grade).

  • Sample of aminoindanol.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v).[1]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the aminoindanol sample in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.3 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

    • Set the column temperature to 20 °C.

    • Set the UV detector to a wavelength of 254 nm.[1]

    • Inject a small volume of the prepared sample (e.g., 5 µL) onto the column.

    • Record the chromatogram. The two enantiomers should elute at different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the area of each peak.

    • The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

Chirality_and_Optical_Activity cluster_0 Chiral Molecule cluster_1 Enantiomers cluster_2 Interaction with Plane-Polarized Light Molecule cis-1-Amino-2-indanol (Non-superimposable mirror images) Enantiomer_R (1R,2S)-(+)-enantiomer Molecule->Enantiomer_R is one Enantiomer_S (1S,2R)-(-)-enantiomer Molecule->Enantiomer_S is the other Rotation_R Dextrorotatory (+) Rotates light clockwise Enantiomer_R->Rotation_R exhibits Rotation_S Levorotatory (-) Rotates light counter-clockwise Enantiomer_S->Rotation_S exhibits

Caption: Relationship between a chiral molecule, its enantiomers, and their optical activity.

Chiral_Resolution_Workflow start Racemic Mixture of cis-1-Amino-2-indanol step1 React with a Chiral Resolving Agent (e.g., Tartaric Acid) start->step1 step2 Formation of Diastereomeric Salts step1->step2 step3 Separation of Diastereomers (e.g., Fractional Crystallization) step2->step3 salt1 Diastereomeric Salt 1 ((+)-Aminoindanol-(+)-Tartrate) step3->salt1 salt2 Diastereomeric Salt 2 ((-)-Aminoindanol-(+)-Tartrate) step3->salt2 step4a Liberate Enantiomer 1 (e.g., treat with base) salt1->step4a step4b Liberate Enantiomer 2 (e.g., treat with base) salt2->step4b end1 (1R,2S)-(+)-cis-1-Amino-2-indanol step4a->end1 end2 (1S,2R)-(-)-cis-1-Amino-2-indanol step4b->end2

Caption: A typical workflow for the chiral resolution of racemic cis-1-amino-2-indanol.

Asymmetric_Synthesis_Workflow start Prochiral Substrate step1 Asymmetric Reaction (e.g., Reduction, Alkylation) start->step1 step2 Formation of Enantiomerically Enriched Product step1->step2 catalyst Chiral Catalyst or Auxiliary (derived from aminoindanol) catalyst->step1 step3 Purification step2->step3 end Single Enantiomer Product step3->end

Caption: General workflow for asymmetric synthesis using a chiral catalyst derived from aminoindanol.

References

The Ascendance of a Chiral Auxiliary: A Technical Guide to cis-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of cis-1-aminoindan-2-ol, a pivotal chiral ligand and auxiliary in modern asymmetric synthesis. From its initial discovery to its critical role in the development of pharmaceuticals like the HIV protease inhibitor Indinavir, this document details the synthesis, applications, and mechanistic underpinnings of its efficacy. We present a comprehensive overview of its use in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction: The Discovery and Significance of a Privileged Scaffold

cis-1-Aminoindan-2-ol has emerged as a "privileged" chiral scaffold in asymmetric catalysis, a testament to its rigid conformational structure and the high degree of stereocontrol it imparts in a wide array of chemical transformations.[1] Its discovery and subsequent development were significantly driven by the pharmaceutical industry, most notably by researchers at Merck Research Laboratories who identified it as a crucial component for a new class of HIV protease inhibitors in 1990.[1] This led to the synthesis of Indinavir (Crixivan®), a landmark drug in the treatment of AIDS, where four of the five stereocenters are established by the influence of the cis-1-aminoindan-2-ol moiety.[1]

The constrained bicyclic system of the indane skeleton restricts the conformational freedom of the molecule, which is a key factor in achieving high enantioselectivities in catalyzed reactions.[1] This inherent rigidity makes cis-1-aminoindan-2-ol a superior choice in many cases compared to more flexible chiral auxiliaries like phenylglycinol.[1] It serves as a versatile precursor for a variety of widely used ligands, including bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which have proven to be highly effective in a multitude of metal-catalyzed asymmetric reactions.[2][3]

Synthesis of Enantiopure cis-1-Aminoindan-2-ol

The efficient and stereoselective synthesis of cis-1-aminoindan-2-ol is critical for its widespread application. Several synthetic routes have been developed, with the Ritter-type reaction on indene oxide being a particularly practical and scalable approach.[2]

Representative Synthetic Pathway: The Ritter Reaction Approach

A common and effective method for the enantioselective synthesis of (1S,2R)-1-aminoindan-2-ol involves the asymmetric epoxidation of indene, followed by a Ritter reaction and subsequent hydrolysis.[2]

Diagram 1: Synthesis of (1S,2R)-1-Aminoindan-2-ol via Ritter Reaction

G Indene Indene IndeneOxide (1S,2S)-Indene Oxide Indene->IndeneOxide Asymmetric Epoxidation (e.g., Jacobsen's Catalyst) Oxazoline Methyl Oxazoline Intermediate IndeneOxide->Oxazoline Ritter Reaction (Oleum, MeCN) Aminoindanol (1S,2R)-1-Aminoindan-2-ol Oxazoline->Aminoindanol Hydrolysis (H2O)

Caption: Synthetic pathway to (1S,2R)-1-aminoindan-2-ol.

Detailed Experimental Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol

The following protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of enantiopure (1S,2R)-1-aminoindan-2-ol.

Step 1: Asymmetric Epoxidation of Indene

  • To a solution of indene in a suitable solvent (e.g., dichloromethane), a chiral manganese(III)-salen complex (Jacobsen's catalyst) is added.

  • The reaction is cooled, and an oxidant, such as aqueous sodium hypochlorite, is added dropwise while maintaining the temperature.

  • Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the crude indene oxide.

  • Purification by distillation under reduced pressure affords enantiomerically enriched (1S,2S)-indene oxide.

Step 2: Ritter Reaction and Hydrolysis

  • The enantiomerically enriched indene oxide is dissolved in acetonitrile and cooled.

  • Oleum (a solution of sulfur trioxide in sulfuric acid) is added slowly, maintaining a low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred.

  • Water is then added, and the mixture is heated to reflux to hydrolyze the intermediate oxazoline.

  • The resulting aqueous solution of crude aminoindanol is used in the next step without further purification.

Step 3: Resolution and Isolation

  • The crude aminoindanol solution is extracted with an organic solvent (e.g., 1-butanol).

  • The combined organic extracts are treated with a solution of L-tartaric acid in methanol, leading to the precipitation of the diastereomeric salt.

  • The salt is isolated by filtration and can be recrystallized to enhance diastereomeric purity.

  • The purified salt is then treated with a base (e.g., sodium hydroxide) to liberate the free base, (1S,2R)-1-aminoindan-2-ol.

  • Extraction and removal of the solvent yield the final product with high enantiomeric excess (>99% ee).[2]

Applications in Asymmetric Catalysis

The true significance of cis-1-aminoindan-2-ol lies in its application as a chiral ligand in a vast range of asymmetric catalytic reactions. Its derivatives, particularly BOX and PyBOX ligands, have become staples in the synthetic chemist's toolbox.

Diagram 2: From cis-1-Aminoindan-2-ol to BOX Ligands

G Aminoindanol cis-1-Aminoindan-2-ol BOX_Ligand Inda(BOX) Ligand Aminoindanol->BOX_Ligand Malononitrile Malononitrile Malononitrile->BOX_Ligand G cluster_0 Chiral Cu(II)-BOX Complex Cu Cu(II) Ligand1 Oxazoline Cu->Ligand1 Ligand2 Oxazoline Cu->Ligand2 Dienophile Dienophile Cu->Dienophile a b Diene Diene Diene->Dienophile [4+2] Cycloaddition

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (1R,2R)-1-Aminoindan-2-ol, a chiral building block frequently utilized in pharmaceutical research and development. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound. It is important to distinguish between the different stereoisomers of 1-Aminoindan-2-ol, as their physical and biological properties can vary. This guide focuses on the (1R,2R)-trans isomer, with comparative data for the (1S,2R)-cis isomer provided where relevant.

Property(1R,2R)-(−)-trans-1-Amino-2-indanol(1S,2R)-(-)-cis-1-Amino-2-indanol
Synonyms (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol(1S,2R)-(-)-cis-1-Amino-2-hydroxyindane; (1S,2R)-cis-1-Aminoindan-2-ol
CAS Number 163061-73-2[1]126456-43-7[2]
Molecular Formula C₉H₁₁NOC₉H₁₁NO[2][3]
Molecular Weight 149.19 g/mol 149.19 g/mol [2][3]
Appearance SolidOff-white powder/solid[2]
Melting Point 142-146 °C117-121 °C[2]
Solubility No data availableSlightly soluble in water. Soluble in Methanol.[3]
Optical Activity [α]/D -23.0°, c = 1 in ethanolNo data available

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)WarningH335: May cause respiratory irritation

Note: The GHS classification for the (1S,2R)-cis isomer is similar, also including warnings for skin and eye irritation and respiratory tract irritation.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Avoidance: Avoid contact with skin and eyes. Avoid breathing dust.[2]

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[2]

  • Atmosphere: For long-term storage, especially for the cis-isomer, an inert atmosphere (e.g., nitrogen) is recommended.[1]

Experimental Protocols

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_ppe PPE Selection Workflow start Start: Handling This compound task_assessment Assess Task Hazard (e.g., weighing, transfer, reaction) start->task_assessment decision_dust Potential for Dust Generation? task_assessment->decision_dust ppe_basic Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves decision_dust->ppe_basic No ppe_respiratory Add Respiratory Protection: - N95 Dust Mask - Use in Fume Hood decision_dust->ppe_respiratory Yes end_procedure Proceed with Experiment ppe_basic->end_procedure ppe_respiratory->end_procedure

Caption: PPE selection workflow for handling this compound.

Emergency Spill Response Protocol

In the event of a spill, follow the protocol outlined below. This protocol is a general guideline and should be adapted to the specific conditions of the spill.

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify others in the vicinity and your supervisor.

  • Assess: From a safe distance, assess the extent of the spill.

  • Secure: If the spill is minor and you are trained to do so, secure the area and proceed with cleanup. For major spills, call emergency services.

  • Cleanup (Minor Spill):

    • Wear appropriate PPE (double gloves, lab coat, safety goggles, and N95 respirator).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Spill_Response cluster_spill Emergency Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess decision_major Major Spill? assess->decision_major call_emergency Call Emergency Services (911) decision_major->call_emergency Yes minor_spill Minor Spill (Trained Personnel Only) decision_major->minor_spill No don_ppe Don Appropriate PPE minor_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect and Package Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: General emergency response protocol for a chemical spill.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Toxicological and Ecological Information

Toxicological Information
  • Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Further Information: The toxicological properties have not been fully investigated. Handle with care.

Ecological Information
  • Do not empty into drains or the environment. The ecological effects have not been fully investigated.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

(1R,2R)-1-Aminoindan-2-ol: A Technical Guide to Procurement and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-1-Aminoindan-2-ol, a critical chiral building block in pharmaceutical synthesis. The document details commercial sourcing, key applications with experimental insights, and the mechanistic role of its derivatives in therapeutic intervention.

Commercial Sourcing and Procurement

This compound is available from a range of commercial suppliers, catering to various research and development needs. Key factors for procurement include purity, quantity, and cost. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (1R,2R)-(−)-trans-1-Amino-2-indanol163061-73-297%1 g~$73
Fisher Scientific (TCI America) (1R,2R)-(-)-1-Amino-2-indanol163061-73-2≥98.0%1 g, 5 g$368.00 (for 5 g)[1]
BioCrick (1R,2R)-1-Amino-2-indanol163061-73-2>98%5 mg, and larger quantities upon inquiry$17 (for 5 mg)[2]
Chem-Impex (1R,2R)-(-)-1-Amino-2-indanol163061-73-2-InquireInquire
Santa Cruz Biotechnology (1S,2R)-1-Amino-indan-2-ol126456-43-7≥99%InquireInquire[3]
MedChemExpress (1S,2R)-1-Aminoindan-2-ol126456-43-7-InquireInquire[4]

Note: Prices are subject to change and may not reflect current market rates. It is advisable to consult the suppliers' websites for the most up-to-date information. Purity levels are as stated by the suppliers.

Key Applications in Drug Development and Asymmetric Synthesis

This compound is a versatile chiral auxiliary and a crucial intermediate in the synthesis of bioactive molecules, most notably the HIV protease inhibitor Indinavir.[5][6] Its rigid structure and defined stereochemistry make it an excellent controller of stereoselectivity in various chemical transformations.

Role in the Synthesis of Indinavir

This compound is a cornerstone in the asymmetric synthesis of Indinavir, a potent HIV protease inhibitor.[5][6] The synthesis involves the coupling of the aminoindanol fragment with other chiral synthons to construct the complex molecular architecture of the drug.

The general synthetic workflow for incorporating the aminoindanol moiety is depicted below.

G cluster_synthesis Synthesis of Indinavir Precursor Indene Indene Indene_Oxide Optically Active Indene Oxide Indene->Indene_Oxide Asymmetric Epoxidation Aminoindanol This compound Indene_Oxide->Aminoindanol Ring Opening & Purification Coupling Coupling Reaction Aminoindanol->Coupling Piperazine_Fragment Piperazine Fragment Piperazine_Fragment->Coupling Indinavir_Precursor Indinavir Precursor Coupling->Indinavir_Precursor

Caption: Synthetic workflow for the incorporation of this compound in the synthesis of an Indinavir precursor.

Application as a Chiral Resolving Agent

This compound is an effective chiral resolving agent, particularly for racemic carboxylic acids.[4] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

A generalized experimental workflow for chiral resolution is outlined below.

G cluster_resolution Chiral Resolution Workflow Racemic_Acid Racemic Carboxylic Acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Aminoindanol This compound Aminoindanol->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Acidification1 Acidification Separated_Salts->Acidification1 Acidification2 Acidification Separated_Salts->Acidification2 Enantiomer1 Enantiomer 1 Acidification1->Enantiomer1 Enantiomer2 Enantiomer 2 Acidification2->Enantiomer2

Caption: Generalized workflow for the chiral resolution of racemic carboxylic acids using this compound.

Experimental Protocols

Synthesis of (1S,2R)-1-amino-2-indanol from Indene Oxide (Merck Process)

This process involves the conversion of optically active indene oxide to the desired amino alcohol.[7]

Materials:

  • Optically active indene oxide

  • Oleum

  • Acetonitrile

  • L-tartaric acid

Procedure:

  • Treat optically active indene oxide with oleum in acetonitrile to form the corresponding methyl oxazoline.[7]

  • Hydrolyze the resulting oxazoline.[7]

  • Perform crystallization with L-tartaric acid to yield (−)-cis-(1S,2R)-1-aminoindan-2-ol with high enantiomeric excess.[7]

Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general guideline for the resolution of a racemic carboxylic acid using this compound.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Acid for liberation of the resolved carboxylic acid (e.g., HCl)

Procedure:

  • Dissolve the racemic carboxylic acid in a suitable solvent.

  • Add an equimolar or sub-equimolar amount of this compound to the solution.

  • Heat the mixture to facilitate the formation of diastereomeric salts.

  • Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration.

  • Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with a suitable acid.

  • The more soluble diastereomeric salt remaining in the mother liquor can be processed separately to recover the other enantiomer.

Mechanism of Action: Inhibition of HIV Protease

Derivatives of this compound, such as Indinavir, function by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins required for viral maturation.

The following diagram illustrates the catalytic cycle of HIV protease and its inhibition by a protease inhibitor.

G cluster_hiv HIV Protease Catalytic Cycle and Inhibition HIV_Protease HIV Protease (Dimer) Binding Substrate Binding HIV_Protease->Binding Polyprotein Viral Polyprotein (Substrate) Polyprotein->Binding Cleavage Catalytic Cleavage Binding->Cleavage Products Functional Viral Proteins (Mature Proteins) Cleavage->Products Release Product Release Products->Release Release->HIV_Protease Regenerated Enzyme Inhibitor Protease Inhibitor (e.g., Indinavir) Inhibitor->HIV_Protease Competitive Inhibition

Caption: The catalytic cycle of HIV protease and its competitive inhibition by a protease inhibitor derived from this compound.

The inhibitor molecule, containing the aminoindanol scaffold, is designed to mimic the transition state of the polyprotein substrate. It binds tightly to the active site of the HIV protease, preventing the natural substrate from binding and thus halting the viral maturation process.[8][9] This competitive inhibition is a key strategy in antiretroviral therapy.

References

The Pivotal Role of (1R,2R)-1-Aminoindan-2-ol in Medicinal Chemistry and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2R)-1-Aminoindan-2-ol, a chiral amino alcohol, has emerged as a cornerstone in medicinal chemistry, primarily recognized for its integral role in the synthesis of the groundbreaking HIV protease inhibitor, Indinavir. Its rigid, bicyclic structure and well-defined stereochemistry have made it an invaluable chiral auxiliary and ligand in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. This technical guide provides an in-depth analysis of the applications of this compound, detailing its impact on drug discovery, presenting key quantitative data, outlining experimental protocols, and visualizing associated biological pathways and synthetic workflows.

A Versatile Scaffold in Asymmetric Synthesis

The conformational rigidity of the indane skeleton in this compound is a key feature that allows for a high degree of stereochemical control in a variety of chemical transformations. This has been instrumental in its use as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

One of the most significant applications of this chiral auxiliary is in asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. When this compound is used to form a chiral oxazolidinone auxiliary, it directs the enolization and subsequent reaction with an aldehyde to produce aldol products with high diastereoselectivity.[1][2]

Derivatives of this compound are also employed in the enantioselective reduction of prochiral ketones. Chiral oxazaborolidine catalysts, generated in situ from this amino alcohol, have proven to be highly effective in converting ketones to their corresponding chiral secondary alcohols with excellent enantiomeric excess.

Central Role in the Development of Indinavir, an HIV Protease Inhibitor

The most prominent success story associated with this compound is its incorporation into the structure of Indinavir (Crixivan®), a potent inhibitor of the HIV-1 protease.[3][4] This enzyme is crucial for the lifecycle of the human immunodeficiency virus, as it cleaves viral polyproteins into functional enzymes and structural proteins necessary for the maturation of new, infectious virions.[5][6]

Indinavir acts as a competitive inhibitor, binding to the active site of the HIV-1 protease and preventing it from processing the Gag-Pol polyprotein.[7][8] This disruption of the viral replication cycle results in the production of immature and non-infectious viral particles.[5] The this compound moiety in Indinavir plays a critical role in its binding affinity and specificity to the enzyme's active site.

The emergence of drug resistance is a significant challenge in HIV therapy. Mutations in the protease gene, particularly at residues M46 and V82, can reduce the binding affinity of Indinavir, leading to decreased efficacy.[9]

Quantitative Data on the Efficacy and Selectivity of this compound Derivatives

The utility of this compound and its derivatives is underscored by the quantitative data from various studies. The following tables summarize key findings on their inhibitory activity and stereoselectivity in asymmetric reactions.

Derivative Target Enzyme IC50 (µM)
IndinavirHIV-1 Protease0.00052 (Ki)
Aminoindanol-thiourea derivative 2gα-glucosidase7.4 ± 0.09
Aminoindanol-thiourea derivative 2cα-glucosidase10.2 ± 0.11
Aminoindanol-urea derivative 3iα-glucosidase12.3 ± 0.13
Table 1: Inhibitory Activity of this compound Derivatives.
Reaction Type Substrate Diastereomeric/Enantiomeric Excess (%)
Asymmetric Aldol ReactionVarious Aldehydes>99 (de)
Enantioselective Ketone ReductionAcetophenone91 (ee)
Enantioselective Ketone Reduction1-Tetralone96 (ee)
Table 2: Stereoselectivity in Asymmetric Reactions using this compound Derived Auxiliaries/Catalysts.

Experimental Protocols

Representative Synthesis of Indinavir

The synthesis of Indinavir is a multi-step process that critically relies on the chirality of this compound. While various synthetic routes have been developed, a common strategy involves the coupling of three key fragments: the this compound moiety, a piperazine derivative, and a pyridine-containing side chain. A generalized solid-phase synthesis approach is outlined below.[10]

Step 1: Immobilization of this compound: Boc-protected this compound is attached to a solid support resin (e.g., TentaGel S COOH) via an ester linkage through its hydroxyl group.

Step 2: Coupling with the Hydroxyethylene Unit: The TBS-protected hydroxyethylene fragment is coupled to the immobilized aminoindanol using standard amide bond formation protocols (e.g., using a carbodiimide coupling agent).

Step 3: Deprotection and Coupling with the Pyridylmethyl Moiety: The Boc protecting group on the amino group is removed, and the pyridylmethyl moiety is introduced via reductive amination using a reducing agent like sodium triacetoxyborohydride.

Step 4: Deprotection and Cleavage from Resin: The TBS protecting group on the hydroxyl group is removed. The final product, Indinavir, is cleaved from the solid support by transesterification with a mild base (e.g., triethylamine in methanol).

General Procedure for Asymmetric Reduction of Ketones

The following is a general experimental procedure for the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst generated in situ from (1S, 2R)-(-)-cis-1-amino-2-indanol.

Materials:

  • (1S, 2R)-(-)-cis-1-amino-2-indanol

  • Tetrabutylammonium borohydride

  • Methyl iodide

  • Prochiral ketone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tetrabutylammonium borohydride and (1S, 2R)-(-)-cis-1-amino-2-indanol in anhydrous THF.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add methyl iodide dropwise.

  • Stir the mixture for a specified time to allow for the in situ formation of the chiral oxazaborolidine catalyst.

  • Add a solution of the prochiral ketone in anhydrous THF to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate quenching agent (e.g., methanol or aqueous acid).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in drug discovery.

HIV_Lifecycle cluster_cell Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (Viral DNA to RNA) Integration->Transcription Translation 5. Translation (Viral RNA to Polyproteins) Transcription->Translation HIV_Protease_Action HIV Protease Cleavage of Polyproteins Translation->HIV_Protease_Action Assembly 6. Assembly of Immature Virions Budding 7. Budding Assembly->Budding Mature_Virion Mature, Infectious Virion Budding->Mature_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry HIV_Protease_Action->Assembly Indinavir_Inhibition Indinavir Inhibition HIV_Protease_Action->Indinavir_Inhibition

HIV-1 Replication Cycle and the Point of Indinavir Intervention.

Indinavir_Synthesis_Workflow Start Starting Materials Aminoindanol This compound Start->Aminoindanol Piperazine_Fragment Piperazine Derivative Start->Piperazine_Fragment Pyridine_Fragment Pyridine Side Chain Start->Pyridine_Fragment Step1 Immobilization of Aminoindanol on Solid Support Aminoindanol->Step1 Step3 Coupling with Piperazine Fragment Piperazine_Fragment->Step3 Step4 Coupling with Pyridine Side Chain Pyridine_Fragment->Step4 Step2 Coupling with Hydroxyethylene Unit Step1->Step2 Step2->Step3 Step3->Step4 Step5 Cleavage from Solid Support Step4->Step5 Indinavir Indinavir Step5->Indinavir

Generalized Workflow for the Solid-Phase Synthesis of Indinavir.

Asymmetric_Reduction Aminoindanol This compound Catalyst_Formation In Situ Formation of Chiral Oxazaborolidine Catalyst Aminoindanol->Catalyst_Formation Borane_Source Borane Source (e.g., Tetrabutylammonium borohydride) Borane_Source->Catalyst_Formation Chiral_Alcohol Chiral Secondary Alcohol Catalyst_Formation->Chiral_Alcohol Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Catalyst_Formation

Logical Relationship in Asymmetric Ketone Reduction.

Conclusion

This compound has firmly established its significance in medicinal chemistry and drug discovery. Its application extends beyond being a mere building block for Indinavir; it is a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high precision. The continued exploration of its derivatives as potential therapeutic agents for other diseases, such as diabetes, highlights the enduring legacy and future potential of this remarkable chiral scaffold. The principles of stereochemical control and rational drug design, exemplified by the story of this compound, will undoubtedly continue to guide the development of new and more effective medicines.

References

Methodological & Application

Practical Applications of (1R,2R)-1-Aminoindan-2-ol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1-Aminoindan-2-ol has emerged as a privileged chiral scaffold in asymmetric synthesis, prized for its rigid conformational structure which allows for highly effective stereochemical control. Its derivatives have found widespread application as both chiral ligands for metal-catalyzed reactions and as covalently bound chiral auxiliaries. This document provides detailed application notes and experimental protocols for some of the most significant applications of this versatile compound.

Application 1: Chiral Ligand for Asymmetric Transfer Hydrogenation of Ketones

Derivatives of this compound are highly effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[1][2] This reaction is of great industrial importance for the synthesis of enantiomerically enriched alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

The active catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral amino alcohol ligand. The reaction uses an inexpensive and readily available hydrogen source, such as isopropanol.

Quantitative Data Summary
Ketone SubstrateLigandBaseSolventYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(1R,2S)-cis-1-Aminoindan-2-olKOHIsopropanol>9592[1]
4-Chloroacetophenone(1R,2S)-cis-1-Aminoindan-2-olKOHIsopropanol9491[3]
4-Methoxyacetophenone(1R,2S)-cis-1-Aminoindan-2-olKOHIsopropanol9693[3]
1-Tetralone(1R,2S)-cis-1-Aminoindan-2-olKOHIsopropanol9295[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ formation of the ruthenium catalyst and the subsequent reduction of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-cis-1-Aminoindan-2-ol

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol

  • Acetophenone

  • Argon (or other inert gas)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1R,2S)-cis-1-aminoindan-2-ol (0.0055 mmol).

  • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes to allow for ligand exchange.

  • In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Add the KOH solution (0.5 mL, 0.05 mmol) to the catalyst mixture and stir for a further 10 minutes.

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Formation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up & Analysis Ru_prec [RuCl2(p-cymene)]2 Active_Cat Active Ru-Catalyst Ru_prec->Active_Cat Ligand (1R,2S)-1-Aminoindan-2-ol Ligand->Active_Cat Base KOH in Isopropanol Base->Active_Cat Product Chiral Alcohol Active_Cat->Product Ketone Acetophenone Ketone->Product H_source Isopropanol (H-donor) H_source->Product Quench Quench with Water Product->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Analyze Chiral HPLC/GC Purify->Analyze G Aux This compound Oxazolidinone Chiral Oxazolidinone Aux->Oxazolidinone Formation N_Acyl N-Acyl Oxazolidinone Oxazolidinone->N_Acyl Acylation Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Product Chiral β-Hydroxy Acid Aldol_Adduct->Product Cleavage Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Cleavage G cluster_prep Dienophile Preparation cluster_reaction Diels-Alder Cycloaddition cluster_workup Auxiliary Removal Aux (1R,2R)-Aminoindanol Oxazolidinone Dienophile Chiral Dienophile Aux->Dienophile Acryloyl Acryloyl Chloride Acryloyl->Dienophile Cycloadduct Diastereomerically Enriched Cycloadduct Dienophile->Cycloadduct Diene Cyclopentadiene Diene->Cycloadduct Lewis_Acid Et2AlCl Lewis_Acid->Cycloadduct Hydrolysis Hydrolysis/Reduction Cycloadduct->Hydrolysis Product Chiral Product Hydrolysis->Product

References

Application Note: Protocol for Asymmetric Borane Reduction with Aminoindanol-Derived Oxazaborolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other biologically active molecules.[1][2][3] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a highly reliable and effective method for achieving this transformation with high enantioselectivity.[1][2] This application note provides a detailed protocol for the asymmetric reduction of ketones using an oxazaborolidine catalyst derived from the readily available and effective chiral ligand, (1S, 2R)-(-)-cis-1-amino-2-indanol.[4][5]

The catalyst can be generated in situ, simplifying the experimental procedure and avoiding issues with the stability of isolated catalysts.[1][4][6] We present two detailed protocols: one utilizing a borane source generated in situ from tetrabutylammonium borohydride and methyl iodide, which has shown excellent enantioselectivity for acetophenone derivatives[4], and a more general method using a commercially available borane-THF complex.

Catalytic Cycle of Oxazaborolidine-Mediated Reduction

The accepted mechanism for the reduction involves a catalytic cycle.[7] First, the oxazaborolidine catalyst coordinates with the borane reducing agent, activating it as a hydride donor. The prochiral ketone then coordinates to the Lewis acidic boron center of the catalyst in a sterically favored orientation. This is followed by an intramolecular hydride transfer to the carbonyl carbon via a six-membered ring transition state, which dictates the stereochemical outcome. Finally, the resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Aminoindanol-Oxazaborolidine Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3 Transition_State Ketone-Catalyst-Borane Complex (Transition State) Activated_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Chiral Alcohol (after workup) Product Chiral Alcohol Product_Complex->Product Workup Borane BH3 Source Ketone Prochiral Ketone

Caption: Catalytic cycle for the asymmetric reduction of a prochiral ketone.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[4]

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained as anhydrous grade and used directly.

  • Reagents should be of high purity. (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, methyl iodide, borane-tetrahydrofuran complex (1 M in THF), and ketone substrates are commercially available.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Enantiomeric excess (e.e.) is typically determined by chiral HPLC or GC analysis.

Protocol A: In Situ Catalyst and Borane Generation from Tetrabutylammonium Borohydride

This protocol is particularly effective for the reduction of acetophenone and its derivatives, affording high yields and enantioselectivities.[4]

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.5 mmol, 10 mol%) and tetrabutylammonium borohydride (5 mmol, 1.0 equiv).

  • Add anhydrous THF (approx. 5 mL per 5 mmol of borohydride) to the flask.

  • Stir the resulting mixture at room temperature (25-30 °C) for 10 minutes under an inert atmosphere.[4]

  • Using a syringe, add methyl iodide (5 mmol, 1.0 equiv) to the mixture and continue stirring for 30 minutes. The in situ generation of the borane source and the catalyst occurs during this time.

  • In a separate flask, prepare a solution of the prochiral ketone (5 mmol, 1.0 equiv) in anhydrous THF (approx. 5 mL per 5 mmol of ketone).

  • Add the ketone solution dropwise to the reaction mixture over a period of 30 minutes.[4]

  • Stir the reaction at room temperature until completion (monitor by TLC, typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral alcohol.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Protocol B: General Procedure with Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol follows the more conventional approach for CBS reductions and is broadly applicable. Optimal temperature may vary depending on the substrate.

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.25 mmol, 5-10 mol%).

  • Add anhydrous THF (approx. 5 mL).

  • Add borane-tetrahydrofuran complex (1 M solution in THF, 0.25 mmol, equivalent to the aminoindanol) and stir the mixture at room temperature for 15-30 minutes to form the oxazaborolidine catalyst in situ.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -10 °C, or -20 °C). Lower temperatures often improve enantioselectivity.[5]

  • In a separate flask, dissolve the prochiral ketone (5 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 mmol, 0.6-0.8 equiv) to the catalyst solution.

  • Add the ketone solution dropwise to the reaction mixture over 20-30 minutes.

  • Stir the reaction at the chosen temperature until completion (monitor by TLC, typically 1-2 hours).

  • Workup: Quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases, followed by 1 M HCl.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography and determine the yield and enantiomeric excess.

Data Presentation

The following table summarizes representative results for the asymmetric reduction of various substituted acetophenones using Protocol A .

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[4]e.e. (%)[4]
1Acetophenone1-Phenylethanol8991 (S)
22'-Chloroacetophenone1-(2-Chlorophenyl)ethanol9296 (S)
33'-Chloroacetophenone1-(3-Chlorophenyl)ethanol9092 (S)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9394 (S)
54'-Bromoacetophenone1-(4-Bromophenyl)ethanol9193 (S)
64'-Fluoroacetophenone1-(4-Fluorophenyl)ethanol8892 (S)
74'-Methylacetophenone1-(p-tolyl)ethanol8588 (S)
84'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8285 (S)

Reactions were carried out using 10 mol % of (1S, 2R)-(-)-cis-1-amino-2-indanol with tetrabutylammonium borohydride and methyl iodide in THF at 25-30 °C. The stereochemistry of the major enantiomer is predicted to be (S) based on the established models for this catalyst system.

General Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow A Dry Glassware Under Vacuum/Heat B Add (1S,2R)-aminoindanol & Borane Source A->B C Add Anhydrous THF Under Inert Atmosphere B->C D In Situ Catalyst Formation (Stir at RT) C->D E Cool to Target Temp (if required) D->E F Dropwise Addition of Ketone Solution E->F G Monitor Reaction (TLC) F->G H Quench Reaction (e.g., 1M HCl) G->H I Liquid-Liquid Extraction (Ethyl Acetate) H->I J Dry, Filter & Concentrate Organic Phase I->J K Purify via Column Chromatography J->K L Determine Yield K->L M Determine Enantiomeric Excess (Chiral HPLC/GC) L->M

Caption: General workflow for asymmetric ketone reduction.

References

Application Notes and Protocols: The Role of (1R,2R)-1-Aminoindan-2-ol in the Synthesis of Indinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of the chiral synthon, (1R,2R)-1-Aminoindan-2-ol, in the asymmetric synthesis of the potent HIV-1 protease inhibitor, Indinavir. We present a convergent synthetic strategy, detailing the preparation of key fragments and their subsequent coupling to yield the final active pharmaceutical ingredient. This guide includes tabulated quantitative data from pivotal experimental steps, comprehensive experimental protocols, and visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to Indinavir and the Significance of this compound

Indinavir is a highly effective HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy.[1][2] Its mechanism of action involves binding to the active site of the HIV protease enzyme, which prevents the cleavage of viral polyprotein precursors into mature, functional proteins essential for viral replication.[1][3] The intricate molecular architecture of Indinavir features five stereogenic centers, demanding a highly stereocontrolled synthetic approach to produce the single, desired enantiomer.[4]

The synthesis of Indinavir is a notable example of a convergent synthesis strategy, where complex molecular fragments are prepared independently and then combined. A cornerstone of this strategy is the use of the enantiomerically pure building block, (-)-cis-(1S,2R)-1-aminoindan-2-ol.[5][6] This chiral amino alcohol provides a rigid scaffold and introduces two of the five stereocenters with the correct absolute configuration, significantly simplifying the stereochemical challenges of the total synthesis.[4][6]

Overview of the Convergent Synthetic Strategy for Indinavir

The manufacturing process for Indinavir, pioneered by Merck Research Laboratories, involves the preparation of three key intermediates that are subsequently coupled.[5]

The three primary fragments are:

  • The Piperazine Fragment: An appropriately protected (S)-piperazine derivative.

  • The Hydroxyethylene Isostere Fragment: A chiral three-carbon unit containing a protected hydroxyl group.

  • The Aminoindanol Fragment: (-)-cis-(1S,2R)-1-aminoindan-2-ol, which is further functionalized before coupling.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling & Final Steps A Pyrazine Derivative B (S)-Piperazine Fragment A->B Asymmetric Hydogenation I Coupling with Piperazine Fragment B->I C Indene D (-)-cis-(1S,2R)-1-Aminoindan-2-ol C->D Jacobsen Epoxidation & Ritter Reaction G Coupling of Hydroxyethylene Isostere & Aminoindanol Fragments D->G E (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone F Hydroxyethylene Isostere Fragment E->F Multi-step Conversion F->G H Intermediate Amide G->H H->I J Protected Indinavir I->J K Deprotection & Final Alkylation J->K L Indinavir Sulfate K->L

Figure 1: Convergent synthetic workflow for Indinavir.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment and the subsequent coupling steps.

Table 1: Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol

StepReactionReagents/CatalystYieldEnantiomeric Excess (ee)Reference
1Asymmetric EpoxidationIndene, Jacobsen's catalyst (S,S)-(salen)Mn(III)Cl, NaOCl89%88%[5]
2Ritter Reaction & HydrolysisIndene oxide, Oleum, Acetonitrile, H₂O--[5]
3CrystallizationL-tartaric acid50% (overall from indene)>99%[5]

Table 2: Key Coupling and Final Steps in Indinavir Synthesis

StepReactionKey ReagentsYieldDiastereomeric RatioReference
1Stereoselective AllylationAminoindanol derivative, LiHMDS, Allyl bromide94%96:4[1]
2Coupling of Epoxide and Piperazine FragmentsEpoxide intermediate, Piperazine fragment71%-[1]
3Penultimate Intermediate FormationHeating of key fragments94%-[3]
4Final Alkylation and Salt FormationPicolyl chloride--[3]

Experimental Protocols

Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol

This protocol is based on the Merck synthesis, which utilizes Jacobsen's asymmetric epoxidation.

G Indene Indene Indene_Oxide Optically Active Indene Oxide Indene->Indene_Oxide Jacobsen's Epoxidation (S,S)-(salen)Mn(III)Cl, NaOCl Methyl_Oxazoline Methyl Oxazoline Intermediate Indene_Oxide->Methyl_Oxazoline Ritter Reaction Oleum, CH3CN Aminoindanol (-)-cis-(1S,2R)-1-Aminoindan-2-ol Methyl_Oxazoline->Aminoindanol Hydrolysis & Crystallization H2O, L-tartaric acid

Figure 2: Synthesis of the key aminoindanol fragment.

Step 1: Asymmetric Epoxidation of Indene

  • To a stirred solution of indene in a suitable solvent (e.g., dichloromethane) is added 4-(3-phenylpropyl)pyridine N-oxide (P₃NO).

  • Jacobsen's epoxidation catalyst, S,S-(salen)Mn(III)Cl, is added to the mixture.

  • The mixture is cooled, and aqueous sodium hypochlorite (NaOCl) is added dropwise while maintaining the temperature.

  • Upon completion of the reaction (monitored by TLC or GC), the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield optically active indene oxide.[5] This step typically affords the product in 89% yield with an 88% enantiomeric excess.[5]

Step 2: Ritter Reaction and Hydrolysis

  • The indene oxide obtained in the previous step is dissolved in acetonitrile.

  • The solution is treated with oleum (fuming sulfuric acid) at a controlled temperature.

  • The reaction mixture is carefully quenched with water, leading to the hydrolysis of the intermediate methyl oxazoline.

  • The aqueous solution is basified to precipitate the crude aminoindanol.

Step 3: Resolution via Crystallization

  • The crude (-)-cis-(1S,2R)-1-aminoindan-2-ol is dissolved in a suitable solvent.

  • A solution of L-tartaric acid is added to form the diastereomeric salt.

  • Fractional crystallization of the desired diastereomer is performed.

  • The purified salt is then treated with a base to liberate the free amino alcohol, (-)-cis-(1S,2R)-1-aminoindan-2-ol, with an enantiomeric excess greater than 99%.[5] The overall yield from indene is approximately 50%.[5]

Synthesis of Indinavir from Key Fragments

The final stages of the Indinavir synthesis involve the coupling of the three prepared fragments. The following protocol outlines a key coupling strategy.

G Epoxide_Fragment Epoxide Intermediate (from Aminoindanol) Coupling_1 Coupling Reaction Epoxide_Fragment->Coupling_1 Piperazine_Fragment (S)-Piperazine Fragment Piperazine_Fragment->Coupling_1 Coupled_Intermediate Coupled Intermediate Coupling_1->Coupled_Intermediate Deprotection Acetonide & Boc Deprotection (HCl) Coupled_Intermediate->Deprotection Diol_Intermediate Diol Intermediate Deprotection->Diol_Intermediate Final_Alkylation Final Alkylation Diol_Intermediate->Final_Alkylation 3-picolyl chloride Indinavir Indinavir Final_Alkylation->Indinavir

Figure 3: Final coupling steps in the synthesis of Indinavir.

Step 1: Coupling of the Epoxide and Piperazine Fragments

  • An epoxide intermediate, derived from (-)-cis-(1S,2R)-1-aminoindan-2-ol and a three-carbon linker (via stereoselective allylation and subsequent epoxidation), is dissolved in a suitable solvent such as isopropanol.[1]

  • The protected (S)-piperazine fragment (e.g., N-Boc protected) is added to the solution.

  • The reaction mixture is heated to effect the nucleophilic opening of the epoxide ring by the piperazine nitrogen.

  • After the reaction is complete, the solvent is removed, and the crude coupled product is purified. This coupling can proceed with high yield (e.g., 71%).[1]

Step 2: Deprotection

  • The coupled intermediate, which may contain protecting groups such as an acetonide on the aminoindanol moiety and a Boc group on the piperazine, is treated with a strong acid, such as hydrochloric acid (HCl).[1]

  • This step concomitantly removes both protecting groups, revealing the diol and the secondary amine of the piperazine.

Step 3: Final Alkylation and Salt Formation

  • The deprotected intermediate is dissolved in an appropriate solvent.

  • 3-picolyl chloride is added, often in the presence of a base, to alkylate the newly exposed secondary amine of the piperazine ring.[1][3]

  • Following the alkylation, the reaction mixture is worked up and the product is purified.

  • To obtain the final pharmaceutical form, Indinavir free base is treated with sulfuric acid to form Indinavir sulfate, which is then isolated as a crystalline solid.[3]

Conclusion

The synthesis of Indinavir is a testament to the power of modern asymmetric synthesis, where the strategic use of chiral building blocks like this compound is paramount. This application note has detailed the convergent synthetic route, providing researchers and drug development professionals with a comprehensive overview of the process. The provided protocols and data serve as a valuable resource for those working in the field of medicinal chemistry and antiretroviral drug development. The methodologies described herein, particularly the stereocontrolled formation and coupling of key intermediates, are instructive for the synthesis of other complex chiral molecules.

References

Application of (1R,2R)-1-Aminoindan-2-ol Ligands in Asymmetric Transfer Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a cornerstone of modern synthetic organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among the privileged ligands that facilitate high enantioselectivity in this transformation, (1R,2R)-1-Aminoindan-2-ol and its diastereomer, (1R,2S)-cis-1-aminoindan-2-ol, have emerged as highly effective chiral auxiliaries. In combination with ruthenium(II) catalysts, these ligands promote the efficient and stereoselective reduction of a broad spectrum of prochiral ketones.

This document provides detailed application notes and experimental protocols for the use of (1R,2R)- and (1R,2S)-1-Aminoindan-2-ol ligands in the Ru-catalyzed asymmetric transfer hydrogenation of ketones. The information is intended to guide researchers in achieving high yields and enantioselectivities in the synthesis of valuable chiral alcohol building blocks.

Data Presentation

The following tables summarize the quantitative data for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst system typically generated in situ from [RuCl₂(p-cymene)]₂ and (1R,2S)-1-aminoindan-2-ol. Isopropanol is commonly used as both the solvent and the hydrogen source.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

EntrySubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol>95>99
24'-Methylacetophenone1-(p-Tolyl)ethanol9298
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9497
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9699
52'-Bromoacetophenone1-(2-Bromophenyl)ethanol9195

Table 2: Asymmetric Transfer Hydrogenation of Other Aromatic Ketones

EntrySubstrateProductYield (%)ee (%)
11-Acetonaphthone1-(1-Naphthyl)ethanol9096
22-Acetonaphthone1-(2-Naphthyl)ethanol9398
3Indanone1-Indanol9599
4Tetralone1,2,3,4-Tetrahydro-1-naphthol9297

Experimental Protocols

General Protocol for the Asymmetric Transfer Hydrogenation of Aromatic Ketones

This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Ru/(1R,2S)-1-aminoindan-2-ol catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-1-Aminoindan-2-ol

  • Aromatic ketone substrate

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or other suitable base

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1 mol% Ru) and (1R,2S)-1-aminoindan-2-ol (0.0055 mmol, 2.2 mol%).

    • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve the aromatic ketone (1.0 mmol) in anhydrous isopropanol (5 mL).

    • Prepare a solution of KOH (0.05 mmol) in anhydrous isopropanol (1 mL).

  • Hydrogenation Reaction:

    • Add the ketone solution to the flask containing the pre-formed catalyst.

    • Add the KOH solution to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of the Ru-catalyzed asymmetric transfer hydrogenation with amino alcohol ligands is generally accepted to proceed through a concerted, outer-sphere pathway, often referred to as the Noyori-type mechanism. This involves the transfer of a hydride from the ruthenium center and a proton from the nitrogen atom of the ligand to the ketone substrate via a six-membered transition state.

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Experimental Workflow

The following diagram illustrates the general workflow for performing the asymmetric transfer hydrogenation in a laboratory setting.

Experimental_Workflow start Start catalyst_prep In situ Catalyst Preparation start->catalyst_prep reaction_setup Reaction Setup: Add Substrate & Base catalyst_prep->reaction_setup ath_reaction Asymmetric Transfer Hydrogenation Reaction reaction_setup->ath_reaction workup Reaction Work-up & Extraction ath_reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: Yield & ee Determination purification->analysis end End analysis->end

Caption: General experimental workflow for the asymmetric transfer hydrogenation.

Enantioselective Synthesis of β-Amino Acids: Application of (1R,2R)-1-Aminoindan-2-ol Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The enantioselective synthesis of β-amino acids is a critical endeavor in modern pharmaceutical and materials science. These non-proteinogenic amino acids are key structural motifs in a variety of biologically active molecules, including antiviral agents, enzyme inhibitors, and peptidomimetics with enhanced metabolic stability. The use of chiral catalysts to control the stereochemical outcome of reactions leading to β-amino acids is a highly efficient and atom-economical approach.

This document details the application of catalysts derived from (1R,2R)-1-Aminoindan-2-ol for the enantioselective synthesis of β-amino acid precursors. While this compound is often employed as a chiral auxiliary or as a building block for more complex ligands, its incorporation into bifunctional organocatalysts has shown promise in asymmetric transformations.[1][2][3] Specifically, prolinamide derivatives of aminoindanol act as potent bifunctional catalysts in conjugate addition reactions, a key step in the synthesis of chiral γ-nitro-α,β-unsaturated carbonyl compounds, which are versatile precursors to β-amino acids.[4][5]

The rigid bicyclic structure of the aminoindanol moiety provides a well-defined chiral environment, leading to high levels of stereochemical control in the catalytic transition state.[1] The catalyst, possessing both a hydrogen-bond donating hydroxyl group and a basic amine from the proline unit, can simultaneously activate both the nucleophile and the electrophile, facilitating highly organized and enantioselective bond formation.[4][5]

This application note provides detailed protocols for the synthesis of the catalyst derived from L-proline and (1S,2R)-cis-1-amino-2-indanol and its application in the enantioselective Michael addition of ketones to β-nitrostyrenes. It is important to note that the use of the this compound enantiomer is expected to yield the opposite enantiomer of the final product, providing access to both chiral forms.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-((1R,2R)-2-hydroxyindan-1-yl)pyrrolidine-2-carboxamide (Prolinamide Catalyst)

This protocol is adapted from the synthesis of the enantiomeric catalyst and outlines the preparation of the prolinamide catalyst from this compound and L-proline.

Materials:

  • This compound

  • N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Proline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Coupling Reaction:

    • To a solution of Boc-L-Proline (1.1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add EDC (1.2 mmol) and HOBt (1.2 mmol).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected prolinamide.

  • Boc-Deprotection:

    • Dissolve the crude Boc-protected prolinamide in a mixture of DCM (10 mL) and TFA (5 mL).

    • Stir the solution at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-N-((1R,2R)-2-hydroxyindan-1-yl)pyrrolidine-2-carboxamide catalyst.

Protocol 2: Enantioselective Conjugate Addition of Ketones to β-Nitrostyrenes

This protocol describes the general procedure for the asymmetric Michael addition of a ketone to a β-nitrostyrene catalyzed by the prolinamide catalyst. The data presented in the subsequent table is for the catalyst derived from (1S,2R)-cis-1-amino-2-indanol, which yields the syn-(4R,5S) adduct.[4] The use of the (1R,2R)-derived catalyst is expected to produce the syn-(4S,5R) enantiomer.

Materials:

  • (S)-N-((1R,2R)-2-hydroxyindan-1-yl)pyrrolidine-2-carboxamide catalyst

  • β-Nitrostyrene derivative

  • Ketone (e.g., 3-pentanone, cyclohexanone)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prolinamide catalyst (20 mol%) in NMP (0.2 mL), add the ketone (4 mmol) and the β-nitrostyrene derivative (0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 3 to 7 days depending on the substrates.

  • Upon completion, quench the reaction with a few drops of water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroketone.

  • Determine the diastereomeric excess (de) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes the results for the enantioselective conjugate addition of ketones to β-nitrostyrenes catalyzed by the prolinamide derived from L-proline and (1S,2R)-cis-1-amino-2-indanol .[4]

EntryKetoneβ-NitrostyreneTime (d)Yield (%)de (%)ee (%)
13-Pentanonetrans-β-Nitrostyrene395>9564
2Cyclohexanonetrans-β-Nitrostyrene7949280
3Acetonetrans-β-Nitrostyrene790-50
43-Pentanone4-Chloro-trans-β-nitrostyrene396>9568
53-Pentanone4-Methoxy-trans-β-nitrostyrene392>9560

Visualizations

Logical Workflow for Synthesis and Application

G cluster_catalyst Catalyst Synthesis cluster_application Asymmetric Synthesis Boc-L-Proline Boc-L-Proline Coupling EDC, HOBt DCM Boc-L-Proline->Coupling Aminoindanol This compound Aminoindanol->Coupling Boc_Prolinamide Boc-Protected Prolinamide Coupling->Boc_Prolinamide Deprotection TFA, DCM Boc_Prolinamide->Deprotection Catalyst Prolinamide Catalyst Deprotection->Catalyst Catalytic_Reaction Catalyst (20 mol%) NMP, rt Catalyst->Catalytic_Reaction Ketone Ketone Ketone->Catalytic_Reaction Nitrostyrene β-Nitrostyrene Nitrostyrene->Catalytic_Reaction Nitroketone γ-Nitroketone Catalytic_Reaction->Nitroketone Purification Column Chromatography Nitroketone->Purification Final_Product Enantioenriched Product Purification->Final_Product

Caption: Workflow for prolinamide catalyst synthesis and its application.

Proposed Catalytic Activation Pathway

G Catalyst Prolinamide Catalyst Amine (H-bond acceptor) Hydroxyl (H-bond donor) Enamine Enamine Intermediate Catalyst:f0->Enamine activates TS Transition State Assembly Catalyst:f1->TS H-bonds Ketone Ketone Ketone->Enamine Enamine->TS attacks Nitrostyrene β-Nitrostyrene Nitrostyrene->TS Product γ-Nitroketone Adduct TS->Product

Caption: Dual activation by the bifunctional catalyst.

References

Application Notes and Protocols: Synthesis of Chiral BOX and PyBOX Ligands from cis-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are privileged classes of C₂-symmetric ligands extensively utilized in asymmetric catalysis. Their rigid skeletal framework and proximate chiral centers enable high levels of stereocontrol in a variety of metal-catalyzed transformations, making them invaluable tools in the synthesis of enantiomerically pure compounds for drug development and other applications. cis-1-Aminoindan-2-ol is a key chiral building block for the synthesis of these ligands, imparting a conformationally constrained indane backbone that enhances enantioselectivity.[1][2] This document provides detailed protocols for the preparation of indane-based BOX (IndaBOX) and PyBOX ligands from cis-1-aminoindan-2-ol.

Data Presentation

The following table summarizes quantitative data for the synthesis of BOX and PyBOX ligands from cis-1-aminoindan-2-ol using different synthetic routes.

Ligand TypeBridgeReagentsCatalyst/Dehydrating AgentSolventReaction TimeYield (%)Reference
BOXMethylene (-CH₂-)Diethyl malonimidate dihydrochlorideNoneDichloromethane18 h70[3][4]
BOXMethylene (-CH₂-)Dimethyl malononitrileNoneNot specifiedNot specified30[1]
BOXMethylene (-CH₂-)MalononitrileZn(OTf)₂ (stoichiometric)Toluene2 days100[5]
PyBOX2,6-Pyridyl2,6-Pyridinedicarbonyl dichlorideBF₃·OEt₂Isopropyl acetate / Not specifiedNot specifiedNot specified[1]
PyBOX2,6-Pyridyl2,6-DicyanopyridineZn(OTf)₂ (5 mol%)Toluene2 days85[5]

Experimental Protocols

Protocol 1: Synthesis of Methylene-Bridged BOX Ligand (IndaBOX) via Diethyl Malonimidate

This protocol is adapted from a procedure published in Organic Syntheses.[3][4]

Step 1: Synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane

  • Apparatus Setup: To an oven-dried 2-L three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, reflux condenser, and a rubber septum, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol, 1 equiv), and dichloromethane (1 L).

  • Reaction: Heat the mixture to 45 °C under a nitrogen atmosphere in an oil bath for 18 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a 4-L separatory funnel. Add 1 L of water and separate the layers. Extract the aqueous layer with dichloromethane (800 mL).

  • Isolation: Combine the organic layers and dry with anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure.

  • Purification: The resulting white solid is filtered and dried under vacuum to yield the desired bis(oxazoline) ligand. Yield: 16.4 g (70%) .[3][4]

Protocol 2: One-Pot Synthesis of Methylene-Bridged BOX Ligand (IndaBOX) using Zinc Triflate

This protocol is based on a general method for the one-pot synthesis of bis(oxazoline) ligands.[5]

Step 1: One-Pot Condensation

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine cis-1-aminoindan-2-ol (2.0 mmol), malononitrile (1.0 mmol), and zinc triflate (1.0 mmol) in toluene.

  • Reaction: Heat the reaction mixture to reflux for 2 days.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The product is typically obtained in high purity without the need for further purification. Yield: ~100% .[5]

Protocol 3: Synthesis of PyBOX Ligand from cis-1-Aminoindan-2-ol

This protocol describes a two-step synthesis of the PyBOX ligand.[1]

Step 1: Synthesis of the Bis-hydroxyamide Intermediate

  • Reaction: To a solution of (1S, 2R)-aminoindanol in isopropyl acetate, add 2,6-pyridinedicarbonyl dichloride and potassium bicarbonate.

  • Isolation: Stir the reaction mixture until completion (monitored by TLC). After an appropriate work-up, the bis-hydroxyamide intermediate is isolated.

Step 2: Cyclization to the PyBOX Ligand

  • Reaction: Treat the bis-hydroxyamide intermediate with boron trifluoride etherate (BF₃·OEt₂) and heat the mixture to 120°C to effect cyclization.

  • Purification: After completion of the reaction, the mixture is worked up and the crude product is purified by column chromatography to afford the PyBOX ligand.

Protocol 4: One-Pot Synthesis of PyBOX Ligand using Zinc Triflate

This protocol is based on a general and efficient one-pot method for PyBOX ligand synthesis.[5]

Step 1: One-Pot Condensation

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, add cis-1-aminoindan-2-ol (2.0 mmol), 2,6-dicyanopyridine (1.0 mmol), and zinc triflate (0.05 mmol, 5 mol%) in toluene.

  • Reaction: Heat the mixture to reflux for 2 days.

  • Work-up and Isolation: Upon cooling, the solvent is evaporated under reduced pressure to yield the PyBOX ligand, often in sufficient purity for subsequent use. Yield: 85% .[5]

Visualizations

Synthesis of Methylene-Bridged BOX Ligand (IndaBOX)

BOX_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminoindanol 2 x cis-1-Aminoindan-2-ol conditions CH₂Cl₂ 45 °C, 18 h aminoindanol->conditions malonimidate Diethyl malonimidate dihydrochloride malonimidate->conditions IndaBOX Indane-BOX Ligand (Methylene Bridge) conditions->IndaBOX

Caption: Synthetic workflow for the preparation of a methylene-bridged BOX ligand.

Synthesis of PyBOX Ligand

PyBOX_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminoindanol 2 x cis-1-Aminoindan-2-ol conditions Zn(OTf)₂ (cat.) Toluene, Reflux aminoindanol->conditions pyridine_dinitrile 2,6-Dicyanopyridine pyridine_dinitrile->conditions PyBOX Indane-PyBOX Ligand conditions->PyBOX

Caption: One-pot synthesis of an indane-PyBOX ligand using a zinc catalyst.

References

Application Notes and Protocols for the Catalytic Enantioselective Reduction of Prochiral Ketones with Aminoindanol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols using ligands derived from cis-1-amino-2-indanol. This method, a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers high enantioselectivity and is a cornerstone in the asymmetric synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

The conformational rigidity of the indanol backbone is key to the high selectivities often achieved with these catalysts.[1] This document outlines the in situ generation of the chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol and provides a general protocol for the reduction of various prochiral ketones.

Data Presentation

The following table summarizes the results for the enantioselective reduction of various substituted acetophenones. The catalyst was generated in situ from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, and methyl iodide. The reactions were carried out using 5 mmol of the borohydride reagent, 5 mmol of methyl iodide, 5 mmol of the respective ketone, and 10 mol % of (1S, 2R)-(-)-cis-1-amino-2-indanol in THF.[2]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[2]ee (%)[2]
1Acetophenone1-Phenylethanol8596
24-Chloroacetophenone1-(4-Chlorophenyl)ethanol8895
34-Bromoacetophenone1-(4-Bromophenyl)ethanol8794
44-Nitroacetophenone1-(4-Nitrophenyl)ethanol9092
54-Methylacetophenone1-(4-Methylphenyl)ethanol8290
64-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8088
72-Chloroacetophenone1-(2-Chlorophenyl)ethanol8693
83-Chloroacetophenone1-(3-Chlorophenyl)ethanol8794

Experimental Protocols

Protocol 1: In Situ Generation of the Aminoindanol-Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the formation of the active catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol and its direct use in the enantioselective reduction of acetophenone as a model substrate.[2]

Materials:

  • (1S, 2R)-(-)-cis-1-amino-2-indanol

  • Tetrabutylammonium borohydride (TBABH)

  • Methyl iodide (MeI)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add (1S, 2R)-(-)-cis-1-amino-2-indanol (74.6 mg, 0.5 mmol, 10 mol%).

  • Add 10 mL of anhydrous THF to the flask and stir until the ligand dissolves.

  • Add tetrabutylammonium borohydride (1.28 g, 5.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (0.31 mL, 5.0 mmol) to the stirred suspension. A gradual evolution of gas should be observed.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • In a separate flask, prepare a solution of acetophenone (0.58 mL, 5.0 mmol) in 5 mL of anhydrous THF.

  • Add the acetophenone solution dropwise to the catalyst mixture at 0 °C over a period of 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for an additional 30 minutes.

  • Add 10 mL of 1 M HCl and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-phenylethanol.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

The enantiomeric excess of the resulting 1-phenylethanol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, Chiralcel OB, or similar)[3][4]

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of the purified 1-phenylethanol

  • Racemic 1-phenylethanol standard

Procedure:

  • Prepare the mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal composition may vary depending on the specific column used.[5]

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).[5]

  • Prepare a dilute solution of the racemic 1-phenylethanol standard in the mobile phase and inject it into the HPLC to determine the retention times of the (R) and (S) enantiomers.

  • Prepare a dilute solution of the purified 1-phenylethanol sample from the reaction in the mobile phase.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the area of each peak.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst Aminoindanol-Oxazaborolidine (Active Catalyst) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH3-SMe2 Complex2 Ketone-Catalyst-Borane (Transition State) Complex1->Complex2 + Prochiral Ketone (R-CO-R') Product_Complex Alkoxyborane Product Complex Complex2->Product_Complex Hydride Transfer Product_Complex->Catalyst Workup (MeOH) - R-CH(OH)-R' Alcohol Chiral Alcohol Ketone Prochiral Ketone Ketone->Complex2 Borane Borane Source (BH3-SMe2) Borane->Complex1

Caption: Catalytic cycle for the enantioselective reduction of a prochiral ketone.

Experimental Workflow cluster_prep Catalyst Formation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve (1S,2R)-(-)-cis-1-amino-2-indanol in anhydrous THF under N2 B 2. Add TBABH and cool to 0 °C A->B C 3. Add MeI and stir for 30 min B->C D 4. Add ketone solution dropwise C->D E 5. Monitor reaction by TLC D->E F 6. Quench with Methanol E->F G 7. Acidic workup (HCl) and extraction F->G H 8. Dry, concentrate, and purify by column chromatography G->H I 9. Determine yield H->I J 10. Determine enantiomeric excess by chiral HPLC H->J

Caption: General experimental workflow for the asymmetric reduction.

Logical Relationships cluster_components Key Components cluster_process Process & Outcome Ligand Chiral Ligand ((1S,2R)-cis-1-amino-2-indanol) Catalyst In Situ Formation of Chiral Oxazaborolidine Catalyst Ligand->Catalyst Borane Borane Source (e.g., BH3-SMe2) Borane->Catalyst Ketone Prochiral Ketone Reduction Asymmetric Reduction Ketone->Reduction Catalyst->Reduction Product Enantioenriched Secondary Alcohol Reduction->Product Selectivity High Enantioselectivity (ee) Product->Selectivity

Caption: Relationship between components and the reaction outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (1R,2R)-1-Aminoindan-2-ol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-1-Aminoindan-2-ol and its derivatives in asymmetric synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and achieve high enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity or Poor Yield

Low or inconsistent enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving these issues.

Logical Flow for Troubleshooting

The following diagram outlines a step-by-step process for troubleshooting common issues encountered when using this compound derived catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.

TroubleshootingWorkflow cluster_start cluster_verification Phase 1: Verification cluster_optimization Phase 2: Optimization cluster_result start Problem: Low or Inconsistent ee% analytical_method Verify Analytical Method (Chiral HPLC/GC) start->analytical_method Is the ee measurement reliable? analytical_method->analytical_method reagent_purity Check Reagent & Solvent Purity analytical_method->reagent_purity Method Validated reagent_purity->reagent_purity catalyst_integrity Confirm Catalyst Integrity reagent_purity->catalyst_integrity Reagents Pure & Anhydrous catalyst_integrity->catalyst_integrity temperature Optimize Temperature catalyst_integrity->temperature Catalyst is High Purity solvent Screen Solvents temperature->solvent Lowering T is insufficient concentration Adjust Substrate/Catalyst Ratio solvent->concentration Solvent screen inconclusive end_node Resolution: Reproducible, High ee% concentration->end_node Optimal ratio found CatalystPrep start Start: Inert Atmosphere Flask ligand This compound in anhydrous THF start->ligand add_borane Add Borane Solution (e.g., BH3·THF, 1.0 M) dropwise at 0-25°C ligand->add_borane stir Stir for 1 hour (H2 evolution ceases) add_borane->stir catalyst_formed Result: Solution of active (1R,2R)-Me-CBS catalyst stir->catalyst_formed

Technical Support Center: Optimizing Asymmetric Reactions Mediated by (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1R,2R)-1-Aminoindan-2-ol mediated asymmetric reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric ketone reduction?

This compound serves as a chiral ligand or auxiliary in asymmetric synthesis.[1][2] In the context of ketone reduction, it is most commonly used to form a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst.[3] This in-situ generated catalyst coordinates with a borane reducing agent and the ketone substrate, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the corresponding alcohol.[4][5]

Q2: Which borane source is best for this reaction: BH₃·THF or BH₃·SMe₂?

Both borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂) are effective reducing agents for this transformation. BH₃·THF is a common choice and is optimal for many substrates.[6] However, the choice can be substrate-dependent. It is advisable to screen both reagents if suboptimal results are obtained with one.

Q3: How critical is the purity of the reagents and the reaction conditions?

The success of this asymmetric reduction is highly sensitive to the purity of all reagents and the strict maintenance of anhydrous and inert conditions. Trace amounts of water or other protic impurities can react with the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity. It is crucial to use dry solvents and freshly distilled reagents. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

Problem 1: Low Chemical Yield

Possible Cause Troubleshooting Strategy
Inactive Borane Reagent Use a fresh bottle of the borane reagent or titrate an older bottle to determine its molarity. Ensure proper storage conditions (e.g., refrigeration, under inert atmosphere).
Catalyst Degradation Prepare the oxazaborolidine catalyst in situ just before the addition of the ketone. Avoid prolonged heating or exposure to air and moisture.
Insufficient Reducing Agent Ensure at least a stoichiometric amount of borane is used relative to the ketone. A slight excess (e.g., 1.1-1.2 equivalents) can sometimes be beneficial.
Sub-optimal Reaction Temperature While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion. If the yield is low at low temperatures, consider allowing the reaction to proceed for a longer time or gradually increasing the temperature.
Competing Side Reactions Hydroboration of other functional groups (e.g., alkenes) can be a competing pathway. Analyze the crude reaction mixture to identify any major side products and adjust the reaction conditions accordingly.

Problem 2: Low Enantioselectivity (ee%)

Possible Cause Troubleshooting Strategy
Sub-optimal Temperature Temperature can have a significant impact on enantioselectivity.[7] It is recommended to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal condition for a specific substrate.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Tetrahydrofuran (THF) is a commonly used and effective solvent.[7] If results are poor, consider screening other aprotic solvents like toluene or dichloromethane.
Low Catalyst Loading Using a substoichiometric amount of the chiral ligand can lead to a decrease in enantioselectivity. While catalytic amounts are desired, ensure that the catalyst loading is sufficient (typically 5-10 mol%).
Non-catalyzed Background Reaction If the borane reagent reduces the ketone without the mediation of the chiral catalyst, a racemic or low ee% product will be formed. This can be more pronounced at higher temperatures. Ensure the ketone is added after the formation of the catalyst-borane complex.
"Erosion of Enantiomeric Excess" In some cases, the enantiomeric excess can decrease over longer reaction times. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Data Presentation

Table 1: Effect of Temperature on the Asymmetric Reduction of Acetophenone

EntryTemperature (°C)Yield (%)ee%
1-20>9596
20>9594
325 (Room Temp.)>9588

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction.

Table 2: Influence of Solvent on Enantioselectivity

EntrySolventYield (%)ee%
1Tetrahydrofuran (THF)HighExcellent
2TolueneHighGood to Excellent
3Dichloromethane (DCM)HighGood

Qualitative comparison based on literature consensus. THF is generally the preferred solvent.[7]

Experimental Protocols

Detailed Protocol for the Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst from this compound and its use in the asymmetric reduction of acetophenone.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir until the aminoindanol is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, 0.1 mmol) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

    • Slowly add the remaining borane solution (1.1 mmol) to the reaction mixture, maintaining the desired temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start: Assemble Flame-Dried Glassware under N2 add_ligand Add this compound start->add_ligand add_solvent Add Anhydrous THF add_ligand->add_solvent dissolve Dissolve Ligand add_solvent->dissolve cool_catalyst Cool to 0 °C dissolve->cool_catalyst add_borane_cat Add Borane (1st portion) cool_catalyst->add_borane_cat stir_catalyst Stir to Form Oxazaborolidine add_borane_cat->stir_catalyst set_temp Set to Reaction Temperature (e.g., 0 °C) stir_catalyst->set_temp add_ketone Add Ketone Solution set_temp->add_ketone add_borane_red Add Borane (2nd portion) add_ketone->add_borane_red monitor Monitor by TLC add_borane_red->monitor quench Quench with Methanol monitor->quench concentrate Remove Solvents quench->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify yield Determine Yield purify->yield ee Determine ee% (Chiral HPLC/GC) purify->ee end End yield->end ee->end

Caption: Experimental workflow for asymmetric ketone reduction.

troubleshooting_yield cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low ee% start Low Yield or Enantioselectivity? check_borane Check Borane Activity start->check_borane check_conditions Verify Anhydrous/Inert Conditions start->check_conditions optimize_temp_yield Optimize Temperature/Time start->optimize_temp_yield check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_temp_ee Optimize Temperature start->optimize_temp_ee screen_solvents Screen Solvents start->screen_solvents increase_catalyst Increase Catalyst Loading start->increase_catalyst monitor_time Monitor Reaction Time start->monitor_time solution Improved Yield and ee% check_borane->solution check_conditions->solution optimize_temp_yield->solution check_stoichiometry->solution optimize_temp_ee->solution screen_solvents->solution increase_catalyst->solution monitor_time->solution

Caption: Troubleshooting guide for asymmetric reductions.

References

Troubleshooting poor diastereoselectivity in aminoindanol-derived aldol additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor diastereoselectivity in aminoindanol-derived aldol additions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cis-1-aminoindan-2-ol in this type of aldol addition?

A1: cis-1-Aminoindan-2-ol is primarily used to form a chiral auxiliary, most commonly a rigid oxazolidinone structure. This auxiliary is covalently attached to the ketone substrate (via an N-acyl group) and directs the stereochemical outcome of the aldol addition, typically leading to high diastereoselectivity. The rigidity of the indane framework is crucial for effective stereocontrol.

Q2: Why is diastereoselectivity sometimes poor despite using a chiral aminoindanol-derived auxiliary?

A2: Poor diastereoselectivity can arise from several factors. Common issues include incomplete formation of the desired enolate geometry, unfavorable reaction temperatures, incorrect solvent polarity, steric hindrance from bulky substrates, or the presence of impurities that may interfere with the reaction mechanism.

Q3: How does the choice of enolate (e.g., boron vs. lithium) impact the reaction?

A3: The choice of metal enolate is critical. Boron enolates, generated using reagents like di-n-butylboryl trifluoromethanesulfonate, are often preferred for aldol additions with oxazolidinone auxiliaries.[1] The shorter boron-oxygen bond lengths in the Zimmerman-Traxler transition state lead to a more compact and organized structure, which can amplify steric interactions and result in higher diastereoselectivity compared to lithium enolates.

Q4: Can the aminoindanol derivative be used as a catalyst instead of a stoichiometric auxiliary?

A4: While cis-1-aminoindan-2-ol is most famously used as a precursor for chiral auxiliaries, its derivatives can also be employed as organocatalysts or as ligands in metal-catalyzed reactions. For instance, Schiff bases derived from aminoindanols can act as chiral ligands. However, the troubleshooting for these catalytic systems will differ, often involving issues like catalyst deactivation, low turnover, or different transition state models.

Q5: What is the expected stereochemical outcome when using the (1S, 2R)-cis-1-aminoindan-2-ol derived auxiliary?

A5: The facial selectivity of the enolate addition to the aldehyde is dictated by the conformation of the chiral auxiliary. For the well-established oxazolidinone auxiliary derived from (1S, 2R)-aminoindanol, the reaction typically proceeds through a transition state that minimizes steric clashes, leading to the preferential formation of the syn-aldol product.[2]

Troubleshooting Guide

Problem 1: Low Diastereomeric Ratio (d.r.)
Potential Cause Suggested Solution
Incorrect Enolate Formation Ensure complete and regioselective enolate formation. For boron enolates, confirm the quality of the boryl triflate reagent and the tertiary amine base. Use of freshly distilled solvents is critical.
Suboptimal Reaction Temperature Aldol additions are highly sensitive to temperature. If diastereoselectivity is low, try decreasing the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C). Note that this may slow down the reaction rate.
Inappropriate Solvent The solvent can influence the geometry and stability of the transition state. Ethereal solvents like THF or diethyl ether are generally effective. If results are poor, consider less coordinating solvents, but be mindful of solubility issues.
Steric Hindrance Very bulky aldehydes or ketone substituents can lead to competing, less-organized transition states. If possible, consider using substrates with less steric bulk to validate the reaction conditions.
Presence of Water or Protic Impurities Trace amounts of water can quench the enolate or disrupt the Lewis acidic boron center. Ensure all glassware is oven-dried and reagents are anhydrous.
Problem 2: Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Acylation of the Auxiliary Verify the complete formation of the N-acyl oxazolidinone before proceeding to the enolization step. Use a slight excess of the acylating agent and ensure adequate reaction time.
Enolate Instability or Decomposition Enolates are reactive and can decompose if the reaction is run for too long or at too high a temperature. Monitor the reaction by TLC to determine the optimal reaction time.
Poor Quality of Reagents The purity of the aldehyde, borylating agent, and base is paramount. Use freshly purified aldehydes and high-quality commercial reagents.
Difficult Auxiliary Removal The hydrolysis of the aldol adduct to remove the auxiliary can sometimes be low-yielding. Screen different hydrolysis conditions (e.g., LiOH/H₂O₂, Mg(OMe)₂/H₂O) to find the optimal method for your specific substrate.

Data Presentation

Table 1: Diastereoselectivity in Aldol Additions Using an N-Propionyl Oxazolidinone Derived from (1S, 2R)-cis-1-Aminoindan-2-ol

This table summarizes the results of aldol reactions between the boron enolate of the specified chiral auxiliary and various aldehydes, demonstrating the high diastereoselectivity typically achieved.

EntryAldehyde (R-CHO)Product Yield (%)Diastereomeric Excess (% d.e.)
1Benzaldehyde81>99
2Isobutyraldehyde89>99
3Propionaldehyde85>99
4Acrolein78>99

Data compiled from Ghosh et al., J. Chem. Soc., Chem. Commun., 1994.[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone Auxiliary
  • Preparation of the Oxazolidinone: To a solution of (1S, 2R)-(-)-cis-1-amino-2-hydroxyindan (1.0 equiv.) in acetonitrile, add triethylamine (3.0 equiv.) followed by disuccinimidyl carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield the chiral oxazolidinone.[1]

  • Acylation: Dissolve the oxazolidinone (1.0 equiv.) in dry THF and cool to -78 °C.

  • Add n-butyllithium (1.0 equiv.) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Purify by chromatography.

Protocol 2: Diastereoselective Aldol Addition
  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in dry dichloromethane or THF and cool to -78 °C.

  • Add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv.) dropwise, followed by the slow addition of triethylamine (1.2 equiv.).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C.

  • Add the aldehyde (1.2 equiv.), dissolved in the same dry solvent, dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 2-5 hours).

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the aqueous layer with an organic solvent, dry, and concentrate. Purify the aldol adduct by silica gel chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Diastereoselectivity Observed cluster_analysis Problem Analysis cluster_yield_issues Troubleshooting Low Yield cluster_dr_issues Troubleshooting Low Diastereoselectivity cluster_solution Resolution start Initial Aldol Reaction Gives Poor d.r. or Low Yield check_yield Is the yield also low? start->check_yield Analyze Outcome check_dr Is only the d.r. low? check_yield->check_dr No, yield is acceptable verify_auxiliary Verify Auxiliary & Acylation (Check NMR/LCMS of starting material) check_yield->verify_auxiliary Yes temp_control Lower Reaction Temperature (e.g., -78 °C) check_dr->temp_control Yes check_reagents Check Reagent Quality (Aldehyde purity, anhydrous solvents) verify_auxiliary->check_reagents optimize_workup Optimize Workup/Hydrolysis (Screen auxiliary cleavage conditions) check_reagents->optimize_workup solution Optimized Reaction: High Yield & High d.r. optimize_workup->solution enolate_formation Verify Enolate Formation Conditions (Base, Boron Reagent Quality) temp_control->enolate_formation solvent_effects Change Solvent (e.g., THF, CH2Cl2) enolate_formation->solvent_effects solvent_effects->solution

Caption: Troubleshooting workflow for poor diastereoselectivity.

Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State (Boron Enolate) B B(nBu)₂ O1 O B->O1 C1 C O1->C1 O2 O O2->B C2 C C1->C2 Aldehyde_C C C1->Aldehyde_C C_R_Aux C-Aux* C2->C_R_Aux R_ketone R_ketone C2->R_ketone R C_R_Aux->O2 Aldehyde_O O Aldehyde_O->B Aldehyde_C->Aldehyde_O R_aldehyde R' Aldehyde_C->R_aldehyde H_aldehyde H Aldehyde_C->H_aldehyde caption Simplified Zimmerman-Traxler model for aminoindanol auxiliary-based aldol additions.

Caption: Zimmerman-Traxler transition state model.

References

Technical Support Center: Optimization of (1R,2R)-1-Aminoindan-2-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-1-Aminoindan-2-ol as a catalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound in catalysis?

A1: this compound is a chiral ligand widely employed in asymmetric catalysis. It is particularly effective in the reduction of prochiral ketones to chiral secondary alcohols, often exhibiting high enantioselectivity.[1] It is a key component in the synthesis of some pharmaceuticals due to its rigid backbone which aids in creating a well-defined chiral environment.

Q2: How does catalyst loading of this compound typically affect the reaction outcome?

A2: Catalyst loading is a critical parameter that influences both the reaction rate and the enantiomeric excess (e.e.) of the product. Generally, increasing the catalyst loading can lead to a higher reaction rate. However, an optimal loading exists beyond which there may be diminishing returns on yield and enantioselectivity, while increasing the cost. Conversely, insufficient catalyst loading can result in slow or incomplete reactions and may lead to a decrease in enantioselectivity due to a more prominent uncatalyzed background reaction.[1][2]

Q3: What is the effect of temperature on reactions catalyzed by this compound?

A3: Temperature is a crucial parameter for controlling enantioselectivity. In many asymmetric reactions, lower temperatures are favored as they enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[3] However, lowering the temperature will also decrease the reaction rate, so a balance must be found.

Q4: Can the solvent choice impact the performance of the this compound catalyst?

A4: Yes, the solvent can have a significant effect on both the yield and enantioselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. It is often recommended to screen a range of aprotic solvents to find the optimal conditions for a specific reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., water, oxygen) or by improper handling and storage. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Quality of Reagents: Substrate or other reagents may contain impurities that inhibit the catalyst.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and degassed reagents. Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the conversion. 4. Purify Reagents: Ensure the purity of the substrate and all other reagents.
Low Enantiomeric Excess (e.e.) 1. Substoichiometric Catalyst Loading: Using a very low amount of catalyst can lead to a significant contribution from the non-enantioselective background reaction.[1] 2. Reaction Temperature is Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower e.e.[3] 3. Presence of Impurities: Impurities can interfere with the chiral environment of the catalyst. 4. Incorrect Solvent: The solvent may not be optimal for achieving high enantioselectivity.1. Optimize Catalyst Loading: Systematically screen a range of catalyst loadings to find the optimal concentration that maximizes e.e. 2. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). 3. Use High-Purity Materials: Ensure all reagents and solvents are of high purity. 4. Solvent Screening: Perform the reaction in a variety of aprotic solvents to identify the one that provides the best enantioselectivity.
Inconsistent Results/Poor Reproducibility 1. Variations in Experimental Conditions: Small changes in temperature, concentration, or reaction time can lead to different outcomes. 2. Atmosphere Control: Inconsistent inert atmosphere can lead to varying degrees of catalyst deactivation. 3. Water Content: The amount of residual water in the solvent and reagents can vary between experiments.1. Standardize Procedures: Maintain strict control over all reaction parameters. 2. Ensure Rigorous Inert Atmosphere: Use a glovebox or Schlenk line for all manipulations of air-sensitive reagents. 3. Use Consistently Dry Solvents: Always use freshly distilled and dried solvents.

Data Presentation

The following table provides illustrative data on the effect of catalyst loading on the yield and enantiomeric excess for the asymmetric reduction of acetophenone catalyzed by a this compound-derived catalyst. This data is representative and intended to demonstrate a general trend.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
1247580
2189285
512>9987
1010>9987

Note: This data is illustrative and based on general trends observed for similar asymmetric reduction reactions. Optimal conditions should be determined experimentally for each specific substrate and reaction setup.

Experimental Protocols

General Protocol for the Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone, such as acetophenone, using a ruthenium catalyst with this compound as the chiral ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, prepare a solution of the prochiral ketone (1.0 mmol) and potassium hydroxide (0.1 mmol) in anhydrous isopropanol (5 mL).

  • Reaction Initiation: Transfer the ketone/base solution to the flask containing the pre-formed catalyst via cannula under a positive pressure of inert gas.

  • Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst 1. Pre-form Catalyst: [RuCl2(p-cymene)]2 + this compound in anhydrous i-PrOH initiate_reaction 3. Initiate Reaction: Combine catalyst and ketone solutions prep_catalyst->initiate_reaction setup_reaction 2. Prepare Ketone Solution: Ketone + Base in anhydrous i-PrOH setup_reaction->initiate_reaction run_reaction 4. Monitor Progress: TLC or GC analysis initiate_reaction->run_reaction quench 5. Quench Reaction run_reaction->quench extract 6. Extraction quench->extract purify 7. Purification: Column Chromatography extract->purify analyze 8. Analysis: Yield and e.e. determination (HPLC/GC) purify->analyze

Caption: Experimental workflow for asymmetric transfer hydrogenation.

troubleshooting_workflow start Low Enantioselectivity (e.e.) check_catalyst 1. Check Catalyst Loading Is it substoichiometric? start->check_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Yes check_temp 2. Check Reaction Temperature Is it too high? check_catalyst->check_temp No optimize_loading->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_purity 3. Check Reagent Purity Any potential impurities? check_temp->check_purity No lower_temp->check_purity purify_reagents Purify Reagents/Solvent check_purity->purify_reagents Yes solvent_screen 4. Perform Solvent Screen check_purity->solvent_screen No purify_reagents->solvent_screen end High Enantioselectivity Achieved solvent_screen->end

Caption: Troubleshooting logic for low enantioselectivity.

References

Solvent effects on the stereochemical outcome of synthesis with (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective synthesis utilizing (1R,2R)-1-Aminoindan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound is a chiral amino alcohol that is frequently used as a chiral auxiliary or as a precursor to chiral ligands and catalysts.[1] Its rigid, bicyclic structure provides a well-defined steric environment, which is crucial for inducing high levels of stereoselectivity in a variety of chemical transformations.[1] This conformational rigidity helps to create a predictable transition state, leading to high diastereoselectivity or enantioselectivity.

Q2: How does the choice of solvent impact the stereochemical outcome of my reaction?

A2: The solvent can have a profound effect on the stereoselectivity of a reaction. Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can influence the conformation of the transition state and the solubility of reactants and catalysts. In some cases, changing the solvent can even reverse the stereochemical outcome. For instance, in certain asymmetric reductions, a solvent like tetrahydrofuran (THF) may be optimal, while in other transformations, less polar solvents like toluene or more polar aprotic solvents might be preferred to achieve the highest enantiomeric excess (ee) or diastereomeric ratio (dr).

Q3: Can temperature affect the diastereoselectivity or enantioselectivity of the reaction?

A3: Yes, temperature is a critical parameter in controlling stereoselectivity. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor stereoisomer, thus reducing the stereoselectivity. A detailed study on the asymmetric reduction of a ketone using an oxazaborolidine derived from the enantiomeric (1S,2R)-aminoindanol showed that the optimal temperature for achieving high enantioselectivity was -10°C.[1]

Q4: For which types of reactions is this compound most commonly used?

A4: Due to its effectiveness in creating a chiral environment, this compound and its derivatives are utilized in a wide range of asymmetric reactions. These include the enantioselective reduction of prochiral ketones using oxazaborolidine catalysts, asymmetric aldol reactions, and asymmetric Diels-Alder reactions.[1] It has also been incorporated as a chiral auxiliary in the synthesis of complex molecules, including active pharmaceutical ingredients.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)

Q: My reaction is yielding the desired product, but with poor stereoselectivity. What are the likely causes and how can I improve it?

A: Low stereoselectivity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Reaction Temperature: As a first step, try lowering the reaction temperature. Many asymmetric reactions show a significant improvement in stereoselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

  • Solvent Choice: The solvent plays a crucial role in the organization of the transition state.

    • Polarity: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Conversely, if you are in a polar solvent, a less polar one might be beneficial.

    • Coordinating vs. Non-Coordinating: The ability of the solvent to coordinate with metal centers or other species in the reaction can impact stereoselectivity. Experiment with a range of solvents to find the optimal balance.

  • Reagent Purity: Ensure that your starting materials, including the this compound, solvent, and any reagents, are of high purity and anhydrous where necessary. Water can interfere with many catalytic systems.

  • Catalyst Loading: If you are using a catalytic amount of a species derived from this compound, the catalyst loading can be critical. While a higher loading may sometimes improve selectivity, it is not always the case. It is advisable to screen a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

Issue 2: Inconsistent or Irreproducible Results

Q: I am observing significant variations in yield and stereoselectivity between batches of the same reaction. What could be causing this?

A: Irreproducible results are often due to subtle variations in experimental conditions.

  • Atmosphere Control: Many asymmetric reactions, especially those involving organometallic reagents or sensitive catalysts, are highly sensitive to air and moisture. Ensure your reactions are run under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The rate and order of reagent addition can be critical. A slow, dropwise addition of a reagent can often lead to higher selectivity compared to a rapid addition. Maintain a consistent addition protocol for all experiments.

  • Stirring and Mixing: In heterogeneous reactions or reactions with viscous solutions, inefficient stirring can lead to localized concentration gradients and inconsistent results. Ensure vigorous and consistent stirring.

  • Purity of this compound: The enantiomeric purity of your chiral auxiliary is paramount. Verify the enantiomeric excess of your starting aminoindanol to ensure it meets the required specifications.

Quantitative Data on Stereoselective Synthesis

The following table summarizes the results of the enantioselective reduction of acetophenone to 1-phenylethanol using an in situ generated oxazaborolidine catalyst derived from the enantiomeric (1S,2R)-(-)-cis-1-amino-2-indanol. This data highlights the influence of the borohydride reagent and catalyst loading on the reaction's efficiency and stereochemical outcome.

EntryBorohydride ReagentCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Sodium Borohydride10-low
2Tetramethylammonium Borohydride107867
3Tetraethylammonium Borohydride108273
4Tetrabutylammonium Borohydride58584
5Tetrabutylammonium Borohydride108991
6Tetrabutylammonium Borohydride208891

Data adapted from a study on the in situ generation of a chiral oxazaborolidine organocatalyst. The reaction was performed with methyl iodide in an unspecified solvent.

Experimental Protocols

Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone using a pre-formed oxazaborolidine catalyst derived from this compound and borane.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol).

    • Add anhydrous THF (5 mL) and stir until the solid dissolves.

    • Slowly add the borane-dimethyl sulfide complex (1.2 mL, 1.2 mmol) dropwise at room temperature.

    • Stir the mixture for 1 hour at room temperature to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to -10 °C in an appropriate cooling bath.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the cold catalyst solution over a period of 15 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -10 °C.

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification start Start: this compound in anhydrous THF add_bms Add Borane-Dimethyl Sulfide (BMS) start->add_bms stir Stir for 1h at RT add_bms->stir catalyst Oxazaborolidine Catalyst Solution stir->catalyst cool Cool Catalyst to -10°C catalyst->cool add_ketone Add Acetophenone Solution in THF cool->add_ketone react Monitor Reaction by TLC add_ketone->react quench Quench with Methanol react->quench extract Solvent Removal & Extraction quench->extract purify Flash Column Chromatography extract->purify analyze Analyze ee% by Chiral HPLC/GC purify->analyze

Caption: Workflow for the asymmetric reduction of a ketone.

logical_relationship cluster_factors Influencing Factors outcome Stereochemical Outcome (dr or ee%) solvent Solvent (Polarity, Coordinating Ability) solvent->outcome temp Temperature temp->outcome reagent Reagents (Purity, Stoichiometry) reagent->outcome auxiliary Chiral Auxiliary (this compound) auxiliary->outcome

Caption: Factors influencing the stereochemical outcome.

References

Preventing catalyst decomposition and inactivation in aminoindanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminoindanol, a critical chiral building block. The focus is on preventing the decomposition and inactivation of catalysts commonly used in these asymmetric reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of aminoindanol, particularly via the asymmetric hydrogenation or transfer hydrogenation of 1-indanone derivatives.

Issue 1: Low or No Catalytic Activity

Possible Cause Troubleshooting Steps
Catalyst Poisoning - Ensure all reagents and solvents are of high purity and free from contaminants such as sulfur, heavy metals, or peroxides.[1] - Use freshly distilled and degassed solvents. - Purify starting materials if necessary.
Incomplete Catalyst Activation - For catalyst systems requiring pre-activation (e.g., Ru(II) dihalide precatalysts), ensure the activation procedure is followed precisely. This may involve reaction with a base in an alcohol solvent.[2] - Verify the quality and stoichiometry of the activating agent (e.g., base).
Atmospheric Contamination - Reactions involving sensitive organometallic catalysts should be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2] - Utilize Schlenk line or glovebox techniques for catalyst handling and reaction setup.
Incorrect Reaction Conditions - Optimize reaction temperature; excessively high temperatures can lead to catalyst decomposition. - Ensure proper mixing to overcome mass transfer limitations.

Issue 2: Decreasing Reaction Rate or Stalled Reaction

Possible Cause Troubleshooting Steps
Catalyst Decomposition - Thermal Degradation: Lower the reaction temperature. High temperatures can cause catalyst agglomeration (sintering) or ligand dissociation.[1] - Chemical Degradation: The substrate or product may be reacting with the catalyst. Analyze the reaction mixture for byproducts. Consider a more robust catalyst or ligand system.
Product Inhibition - The product, chiral aminoindanol, can sometimes coordinate to the catalyst's active site, preventing further substrate binding.[3] - Consider in-situ product protection or removal if feasible. - Lowering the substrate concentration or performing the reaction in a fed-batch mode may mitigate this.
Changes in Reaction Medium - The pH of the reaction medium can change over time, especially in transfer hydrogenations using formic acid, affecting catalyst stability and activity. - Ensure adequate buffering or control of the base-to-acid ratio.

Issue 3: Low Enantioselectivity (ee)

Possible Cause Troubleshooting Steps
Impure or Racemized Chiral Ligand - Verify the enantiomeric purity of the ligand using appropriate analytical techniques (e.g., chiral HPLC). - Store chiral ligands under conditions that prevent racemization.
Formation of a Non-chiral Active Species - Catalyst decomposition can lead to the formation of achiral, yet active, catalytic species, which will produce a racemic product. - Monitor the reaction at different time points to see if enantioselectivity decreases over time, which would indicate catalyst decomposition.
Sub-optimal Reaction Temperature - Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures favor higher enantioselectivity. - Perform a temperature screening to find the optimal balance between reaction rate and enantioselectivity.
Solvent Effects - The solvent can influence the conformation of the catalyst-substrate complex. - Screen a range of solvents with varying polarities and coordinating abilities.

Frequently Asked Questions (FAQs)

Q1: My ruthenium-based catalyst is not active for the asymmetric transfer hydrogenation of 1-indanone. What should I check first?

A1: First, verify that the catalyst was properly activated. Many ruthenium catalysts for transfer hydrogenation are pre-catalysts that require activation, typically with a base in an alcohol solvent like isopropanol.[2] Ensure your reagents and solvents are strictly anhydrous and deoxygenated, as water and oxygen can poison the catalyst. Also, confirm the purity of your 1-indanone substrate, as impurities can act as catalyst inhibitors.

Q2: I am observing a decline in the reaction rate over time. Is this normal, and what can I do to prevent it?

A2: A decline in reaction rate can indicate catalyst deactivation. This is a common issue and can be caused by several factors, including thermal degradation, chemical decomposition by reactants or products, or product inhibition.[1][3] To mitigate this, you can try lowering the reaction temperature, ensuring high-purity reagents, or investigating different solvent systems. For some systems, the choice of hydrogen source in transfer hydrogenation (e.g., isopropanol vs. formic acid/triethylamine) can also impact catalyst lifetime.

Q3: The enantioselectivity of my reaction is lower than expected. What are the likely causes?

A3: Low enantioselectivity can stem from several sources. The most critical factor is the integrity of your chiral ligand; ensure it is of high enantiomeric purity. The reaction temperature also plays a crucial role, with lower temperatures generally affording higher enantioselectivity. Catalyst decomposition can form achiral species that reduce the overall enantiomeric excess. Finally, the choice of solvent can significantly impact the stereochemical outcome, so a solvent screen may be necessary.

Q4: Can I reuse my homogeneous catalyst for multiple batches?

A4: While catalyst recycling is desirable for economic and environmental reasons, it can be challenging for homogeneous catalysts used in aminoindanol synthesis. Catalyst deactivation during the reaction and difficulties in separating the catalyst from the product without decomposition are major hurdles. Some strategies, such as catalyst immobilization on solid supports, are being explored to facilitate reuse. However, this often requires re-optimization of reaction conditions.

Q5: What is the impact of the base on catalyst stability and performance?

A5: The choice and concentration of the base are critical, particularly in asymmetric (transfer) hydrogenation reactions catalyzed by Noyori-type ruthenium complexes. The base is essential for generating the active catalytic species. However, an inappropriate base or an incorrect concentration can lead to side reactions or catalyst deactivation. The base can influence the initial reaction rate and subsequent deactivation pathways.[4] Therefore, careful optimization of the base is required for each specific substrate and catalyst system.

Data Presentation

The following table summarizes performance data for common catalyst types used in the asymmetric reduction of ketones, providing a general comparison. Note that direct, side-by-side comparative data for the reduction of 1-indanone under identical conditions is limited in the literature. The presented data is compiled from various sources and should be used as a guideline for catalyst selection and optimization.

Catalyst SystemSubstrate ExampleS/C RatioTime (h)Conversion (%)ee (%)TON (approx.)TOF (approx. h⁻¹)
(S,S)-Ts-DENEB-Ru 3-Aryl-1-indanones50:110~50% (KR)>99~25~2.5
(S,S)-TsDPEN-RuCl(p-cymene) Acetophenone200:115989719613
Oxazaborolidine (from cis-aminoindanol) α-Chloroacetophenone10:1 - 20:1N/A>9593-969.5-19N/A
Pd/BaSO₄ 1,2-indanedion-1-oximeN/AN/AHighN/A (racemic)N/AN/A

S/C Ratio: Substrate-to-catalyst ratio. TON: Turnover Number = moles of product / moles of catalyst. TOF: Turnover Frequency = TON / time. KR: Kinetic Resolution.

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation of 1-Indanone

This protocol is a representative procedure for the asymmetric transfer hydrogenation of 1-indanone to cis-1-amino-2-indanol, using a Noyori-type ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 1-Indanone

  • Anhydrous, degassed isopropanol

  • Potassium hydroxide (KOH)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and other standard air-free technique glassware

Procedure:

  • Catalyst Pre-activation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (in a 1:2 molar ratio of dimer to ligand) in anhydrous, degassed isopropanol.

    • Add a solution of KOH in isopropanol (the molar ratio of KOH to Ru should be optimized, typically around 2:1 to 5:1).

    • Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 30 minutes) to form the active catalyst. The solution color may change, indicating catalyst activation.

  • Hydrogenation Reaction:

    • Cool the activated catalyst solution to the desired reaction temperature (e.g., room temperature).

    • In a separate flask, dissolve 1-indanone in anhydrous, degassed isopropanol.

    • Transfer the 1-indanone solution to the catalyst solution via cannula under a positive pressure of inert gas.

    • Stir the reaction mixture at the set temperature and monitor the progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a dilute acidic solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched cis-1-amino-2-indanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualizations

Catalyst Deactivation Pathways

G Catalyst Deactivation Pathways cluster_Deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Species (e.g., Ru-H) Product Desired Product (Aminoindanol) Active_Catalyst->Product Catalytic Cycle Thermal Thermal Degradation (e.g., Sintering) Active_Catalyst->Thermal Poisoning Poisoning Active_Catalyst->Poisoning Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Inactive_Species Inactive or Less Active Species Product->Product_Inhibition Substrate Substrate (Indanone) Substrate->Active_Catalyst Impurities Impurities (S, H₂O, O₂) Impurities->Poisoning Thermal->Inactive_Species Poisoning->Inactive_Species Product_Inhibition->Inactive_Species Ligand_Degradation->Inactive_Species G Troubleshooting Low Catalyst Activity Start Low or No Activity Observed Check_Inert_Atmosphere Verify Inert Atmosphere (Ar/N₂) Start->Check_Inert_Atmosphere Check_Reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) Check_Inert_Atmosphere->Check_Reagents [ OK ] Improve_Atmosphere Improve Air-Free Technique Check_Inert_Atmosphere->Improve_Atmosphere [ Issue Found ] Check_Activation Verify Catalyst Activation (Base, Temp) Check_Reagents->Check_Activation [ OK ] Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents [ Issue Found ] Optimize_Conditions Re-optimize Conditions (Temp, Concentration) Check_Activation->Optimize_Conditions [ OK ] Modify_Activation Modify Activation Protocol Check_Activation->Modify_Activation [ Issue Found ] Screen_Catalysts Screen Alternative Catalysts/Ligands Optimize_Conditions->Screen_Catalysts [ No Improvement ] Success Activity Restored Optimize_Conditions->Success [ Improvement ] Improve_Atmosphere->Start Purify_Reagents->Start Modify_Activation->Start Screen_Catalysts->Success

References

Identifying and minimizing side reactions in the synthesis of (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of (1R,2R)-1-Aminoindan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The two most prevalent side reactions are:

  • Epimerization: Formation of the undesired trans-diastereomer, (1R,2S)-1-Aminoindan-2-ol. This occurs due to the inversion of the stereocenter at the C-2 position.

  • Oxidation: Formation of 1-indanone as a byproduct, particularly in reactions starting from indene oxide, such as the Ritter reaction.

Q2: What factors typically lead to the formation of the trans-diastereomer?

A2: Epimerization is often promoted by harsh reaction conditions. Key factors include:

  • Strong Acids or Bases: These can facilitate the formation of intermediates that lead to a loss of stereochemical integrity.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for epimerization.

  • Prolonged Reaction Times: Extended exposure to reaction conditions that can cause epimerization increases the likelihood of forming the trans-diastereomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the rate of epimerization. For instance, in some reactions, more polar solvents like THF have been observed to increase epimerization.[1]

Q3: How can the formation of 1-indanone be minimized in the Ritter reaction?

A3: The formation of 1-indanone as a byproduct in the Ritter reaction starting from indene oxide can be suppressed by using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid. This modification has been shown to significantly improve the yield of the desired cis-aminoindanol.[1][2]

Q4: What analytical techniques are recommended for identifying and quantifying side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the desired (1R,2R)-cis-aminoindanol from its trans-diastereomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities like 1-indanone. Derivatization of the amino alcohol may be necessary for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the desired product and any isolated side products.

Troubleshooting Guides

Issue 1: High Levels of the trans-Diastereomer Detected by Chiral HPLC

This guide will help you troubleshoot and minimize the formation of the undesired (1R,2S)-trans-1-Aminoindan-2-ol.

Troubleshooting Workflow

start High trans-diastereomer detected check_conditions Review Reaction Conditions start->check_conditions temp High Temperature? check_conditions->temp time Prolonged Reaction Time? check_conditions->time reagents Harsh Acid/Base? check_conditions->reagents solvent Solvent Polarity? check_conditions->solvent optimize Optimize Conditions temp->optimize time->optimize reagents->optimize solvent->optimize lower_temp Lower Reaction Temperature optimize->lower_temp reduce_time Reduce Reaction Time optimize->reduce_time mild_reagents Use Milder Reagents optimize->mild_reagents change_solvent Screen Solvents optimize->change_solvent reanalyze Re-analyze by Chiral HPLC lower_temp->reanalyze reduce_time->reanalyze mild_reagents->reanalyze change_solvent->reanalyze

Caption: Workflow for troubleshooting high levels of the trans-diastereomer.

Corrective Actions:

  • Temperature Control: Perform the reaction at lower temperatures. For many stereoselective syntheses, cooling the reaction to 0°C or below can significantly reduce epimerization.

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.

  • Reagent Selection: If using strong acids or bases, consider switching to milder alternatives. For example, in the Ritter reaction, using fuming sulfuric acid has been shown to improve selectivity.[1][2]

  • Solvent Screening: If possible, screen different solvents. A less polar solvent might reduce the rate of epimerization.

Issue 2: Presence of 1-Indanone Impurity in the Crude Product

This guide addresses the formation of 1-indanone, a common byproduct in certain synthetic routes.

Troubleshooting Workflow

start 1-Indanone Detected check_route Review Synthetic Route start->check_route is_ritter Using Ritter Reaction from Indene Oxide? check_route->is_ritter yes_ritter Yes is_ritter->yes_ritter no_ritter No is_ritter->no_ritter check_acid Check Acid Catalyst yes_ritter->check_acid other_routes Consider Alternative Routes (e.g., intramolecular cyclization) no_ritter->other_routes conc_h2so4 Using Concentrated H₂SO₄? check_acid->conc_h2so4 yes_conc Yes conc_h2so4->yes_conc no_conc No conc_h2so4->no_conc use_oleum Switch to Fuming H₂SO₄ (Oleum) yes_conc->use_oleum purify Purify by Chromatography/Crystallization no_conc->purify reanalyze Re-analyze by GC-MS use_oleum->reanalyze other_routes->reanalyze purify->reanalyze

Caption: Workflow for troubleshooting the presence of 1-indanone impurity.

Corrective Actions:

  • Modify Ritter Reaction Conditions: If you are performing a Ritter reaction with indene oxide and concentrated sulfuric acid, switch to fuming sulfuric acid (oleum, ~20% SO₃). This has been reported to suppress the formation of 1-indanone and increase the yield of the desired cis-product from 55-60% to 78-80%.[1][2]

  • Alternative Synthetic Routes: If the formation of 1-indanone remains a significant issue, consider alternative synthetic strategies that are less prone to this side reaction, such as intramolecular amide cyclization or enzymatic resolution methods.[3]

  • Purification: 1-Indanone can typically be removed from the final product through column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Selected Synthetic Routes to this compound

Synthetic RouteKey Reagents/StepsTypical YieldDiastereoselectivity (cis:trans)Enantiomeric Excess (ee)Key Side ProductsReference
Ritter Reaction Indene oxide, H₂SO₄/CH₃CN55-60%Predominantly cisDependent on starting material ee1-Indanone[1][2]
Modified Ritter Reaction Indene oxide, Fuming H₂SO₄/CH₃CN78-80%Predominantly cisDependent on starting material eeMinimized 1-indanone[1][2]
Intramolecular Amide Cyclization trans-1-aminoindan-2-ol derivative, SOCl₂~68% (racemic)High cis selectivityDependent on resolution step-[1]
Enzymatic Resolution Racemic trans-1-azidoindan-2-ol, Lipase PS~46% for (1S,2S)-alcoholN/A>96%-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Ritter Reaction

This protocol is adapted from literature procedures for the synthesis of cis-aminoindanol from indene oxide.[1][2]

Materials:

  • (1S,2R)-Indene oxide

  • Acetonitrile (anhydrous)

  • Fuming sulfuric acid (20-30% SO₃)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1S,2R)-indene oxide in anhydrous acetonitrile and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add fuming sulfuric acid dropwise to the cooled solution, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a vigorously stirred, ice-cold aqueous sodium hydroxide solution, adjusting the pH to >12.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Chiral HPLC Analysis of this compound and its trans-Diastereomer

This is a general protocol for the chiral separation of amino alcohols and should be optimized for your specific system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a Pirkle-type column.

Mobile Phase:

  • A typical mobile phase for normal phase chromatography consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, 0.1%) is often added to improve peak shape for basic analytes.

  • A typical starting condition could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).

Procedure:

  • Prepare a standard solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 215 nm).

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the cis and trans diastereomers based on their retention times (often the trans isomer elutes earlier).

  • Optimize the separation by adjusting the ratio of the mobile phase components to achieve baseline resolution (Rs > 1.5).

Protocol 3: GC-MS Analysis of 1-Indanone Impurity

This protocol outlines the general steps for detecting 1-indanone in a sample of 1-aminoindan-2-ol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Dissolve a known amount of the crude 1-aminoindan-2-ol in a suitable solvent like dichloromethane or ethyl acetate.

  • Derivatization of the amino alcohol may be necessary to improve its volatility and chromatographic behavior. A common derivatizing agent for amines and alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

Analysis:

  • Inject the prepared sample into the GC-MS.

  • Identify the peak for 1-indanone by its retention time and by comparing its mass spectrum to a reference spectrum. The molecular ion of 1-indanone is at m/z 132.

  • Quantify the amount of 1-indanone by creating a calibration curve with known concentrations of a 1-indanone standard.

References

Advanced purification techniques for products from (1R,2R)-1-Aminoindan-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of products from (1R,2R)-1-Aminoindan-2-ol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from this compound reactions?

A1: The main challenge stems from the stereochemistry of the products. Since this compound is a chiral molecule, reactions often produce a mixture of stereoisomers (diastereomers and enantiomers). Separating these closely related compounds, along with other reaction-related impurities, requires specialized purification techniques.

Q2: What are the most common advanced purification techniques for these products?

A2: The most effective techniques include:

  • Diastereomeric Salt Crystallization: This involves reacting the product mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to selectively interact with and separate enantiomers.[3][4]

  • Enzymatic Kinetic Resolution: Utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[1]

  • Capillary Electrophoresis (CE): Can be used to separate both cis- and trans-diastereomers, as well as enantiomers with the use of a chiral selector.[5]

Q3: How do I choose the best purification technique for my product?

A3: The choice depends on several factors:

  • Scale of Purification: Crystallization is often preferred for large-scale purifications due to its cost-effectiveness, while chiral HPLC is highly effective for analytical and small-scale preparative separations.

  • Nature of the Product: The presence of acidic or basic functional groups is necessary for diastereomeric salt formation.

  • Available Equipment: Chiral HPLC and CE require specialized columns and instrumentation.

  • Desired Purity: Chiral HPLC can often achieve very high levels of enantiomeric excess (>99%).[1]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem: Poor or No Crystallization of Diastereomeric Salts

Possible Cause Troubleshooting Steps
Incorrect Solvent System Screen a variety of solvents with different polarities. A solvent system where one diastereomeric salt is significantly less soluble than the other is ideal.[2] Consider solvent mixtures (e.g., DMF/MeOH).[1]
Supersaturation Not Reached Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
Impure Starting Material Ensure the initial reaction product is reasonably pure before attempting resolution. Pre-purify using standard column chromatography to remove major impurities.
Incorrect Stoichiometry of Resolving Agent Use between 0.4 to 0.6 equivalents of the resolving agent for optimal crystallization.[2]

Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) After Crystallization

Possible Cause Troubleshooting Steps
Co-precipitation of Diastereomers Perform multiple recrystallization steps. This will enrich the less soluble diastereomer in the solid phase.
Incomplete Resolution The chosen resolving agent may not be optimal. Screen other resolving agents like (S)-2-phenylpropionic acid or tartaric acid.[1]
Equilibration in Solution Ensure the crystallization conditions (pH, temperature) do not cause racemization or epimerization of the product or the resolving agent.
Chiral HPLC Separation

Problem: Poor or No Separation of Enantiomers

Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical. For primary amines like aminoindanol derivatives, cyclofructan-based columns (e.g., LARIHC CF6-P) are highly effective.[3] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T) are also successful for underivatized amino alcohols.[6]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of polar modifier (e.g., ethanol) to non-polar solvent (e.g., heptane). For reversed-phase, adjust the ratio of organic modifier (e.g., methanol, acetonitrile) to aqueous buffer.[7] Small amounts of additives like acetic acid and triethylamine can significantly improve peak shape and resolution.[3]
Low Temperature Lowering the column temperature can sometimes enhance chiral recognition and improve separation.[3]
Derivatization Needed If direct separation is unsuccessful, consider derivatizing the amino or hydroxyl group with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral column.[8][9]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Add modifiers to the mobile phase. For basic compounds like amines, adding a small amount of a competing base like triethylamine can reduce peak tailing.[3]
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Quantitative Data Summary

Table 1: Comparison of Purification Techniques for Aminoindanol Derivatives

Technique Typical Purity (ee%) Typical Yield Scale Reference
Diastereomeric Salt Crystallization>99%35-50% (per resolution)Large Scale[1]
Enzymatic Kinetic Resolution>96%44-46%Lab Scale[1]
Chiral HPLC>99%N/A (Analytical)Analytical/Prep[1][3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of cis-1-Amino-2-indanol

This protocol is based on the resolution using (S)-2-phenylpropionic acid.[1]

  • Salt Formation: Dissolve racemic cis-1-amino-2-indanol in a suitable solvent (e.g., methanol). Add an equimolar amount of (S)-2-phenylpropionic acid.

  • Crystallization: Stir the solution at room temperature. The diastereomeric salt of (1R,2S)-1-amino-2-indanol with the resolving agent should selectively crystallize.

  • Isolation: Filter the resulting solid and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the filtered salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).

  • Extraction: Stir until the solid dissolves completely. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure (1R,2S)-1-amino-2-indanol.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of trans-1-Amino-2-indanol

This protocol is adapted from a method using a LARIHC CF6-P column.[3]

  • Sample Preparation: Prepare a solution of the sample (e.g., 0.3 mg/mL) in ethanol.

  • HPLC System Setup:

    • Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

    • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Detector: UV at 254 nm.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

Visualizations

Purification_Workflow cluster_start Initial State cluster_methods Purification Method Selection cluster_techniques Techniques cluster_analysis Analysis & Outcome start Reaction Mixture (Diastereomeric/Enantiomeric Product) decision Choose Purification Method start->decision cryst Diastereomeric Salt Crystallization decision->cryst Large Scale hplc Chiral HPLC decision->hplc Analytical/Prep Scale enz Enzymatic Resolution decision->enz Biocatalytic Route analysis Purity Analysis (Chiral HPLC, CE) cryst->analysis hplc->analysis enz->analysis pure_prod Enantiopure Product analysis->pure_prod >99% ee

Caption: Workflow for selecting a purification technique.

Troubleshooting_HPLC cluster_troubleshooting Troubleshooting Steps cluster_outcome Resolution start Poor Enantiomeric Separation in Chiral HPLC check_csp Is the CSP appropriate? (e.g., Cyclofructan for amines) start->check_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_csp->optimize_mp Yes derivatize Consider Derivatization check_csp->derivatize No adjust_temp Adjust Temperature (Try lower temp) optimize_mp->adjust_temp success Separation Achieved optimize_mp->success Separation adjust_temp->derivatize Still no separation adjust_temp->success Separation derivatize->success Separation on achiral column

Caption: Logic diagram for troubleshooting poor HPLC separation.

References

Overcoming low conversion rates in catalytic cycles involving (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-1-Aminoindan-2-ol in catalytic cycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low conversion rates, and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant conversion of my starting material in a transfer hydrogenation reaction using a Ru- or Rh-catalyst with this compound. What are the possible reasons and how can I fix this?

Answer:

Low or no conversion in these catalytic systems can stem from several factors, primarily related to the catalyst's activity and the reaction conditions. Here are the most common causes and troubleshooting steps:

  • Inactive Catalyst: The active catalytic species may not have formed correctly or may have decomposed.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the setup and reaction, as the catalysts can be air-sensitive.[1] Use anhydrous solvents and reagents. Consider pre-forming the catalyst by stirring the metal precursor (e.g., [RuCl2(p-cymene)]2) and the this compound ligand in the reaction solvent for a short period before adding the substrate and base.

  • Incorrect Order of Reagent Addition: The timing of substrate and base addition can significantly impact catalyst activity.

    • Solution: For some systems, especially with rhodium catalysts, adding the ketone substrate before the base can prevent catalyst degradation during the activation step.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.

    • Solution: Gradually increase the reaction temperature. For many Ru-catalyzed transfer hydrogenations, temperatures around 80°C are effective.[2] However, be aware that excessively high temperatures can lead to catalyst deactivation.[1]

  • Insufficient Base: The base is crucial for the formation of the active metal-hydride species.

    • Solution: Ensure the correct stoichiometry of the base (e.g., KOH, t-BuOK) is used. The nature and concentration of the base can significantly influence the reaction rate.

Issue 2: Reaction Starts but Stalls Before Completion

Question: My reaction begins, and I see product formation, but it stops at a low-to-moderate conversion. What could be causing this?

Answer:

A stalling reaction is often a sign of catalyst deactivation or product inhibition. Here are the key aspects to investigate:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution: High temperatures and exposure to air can cause catalyst deactivation.[1] Ensure strict anaerobic conditions and consider if the reaction temperature can be lowered without significantly compromising the initial rate.

  • Product Inhibition by Acetone: In transfer hydrogenations using isopropanol as the hydrogen donor, the acetone byproduct can inhibit the catalyst and shift the reaction equilibrium, thereby reducing the reaction rate.[1]

    • Solution: If feasible, removing acetone as it forms can drive the reaction to completion. This can be challenging on a lab scale but highlights a key factor in reaction progress. For kinetic studies, be aware of this inhibitory effect.

  • Insufficient Hydrogen Donor: The reaction may have consumed the available hydrogen donor.

    • Solution: Ensure the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is used in a sufficient excess.

Quantitative Data Summary: Impact of Reaction Conditions on Conversion

The following table summarizes the effect of various parameters on the conversion of acetophenone in asymmetric transfer hydrogenation.

ParameterCondition AConversion (%)Condition BConversion (%)Reference
Temperature 28 °C~50% (after 8h)40 °C>95% (after 8h)[1]
Atmosphere AirLow/No ReactionN₂ or ArHigh Conversion[1]
Acetone Presence 0 MInitial rate 'X'0.5 MInitial rate < 'X'[1]
Order of Addition Base then SubstrateLower RateSubstrate then BaseHigher Rate[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for asymmetric transfer hydrogenation using this compound?

A1: The optimal temperature is substrate and catalyst dependent. A good starting point for many ruthenium-catalyzed reactions is room temperature to 40°C. However, some systems require higher temperatures, such as 80°C, to achieve a reasonable reaction rate.[2] It is crucial to perform temperature screening for your specific system, as higher temperatures can sometimes negatively impact enantioselectivity.[3]

Q2: How does the choice of base affect the reaction?

A2: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the ligand and the hydrogen donor, which is essential for the formation of the active ruthenium-hydride species. Common bases include potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK). The strength and concentration of the base can influence the reaction rate and catalyst stability.

Q3: Can the catalyst be recycled?

A3: Homogeneous catalysts based on this compound are challenging to recycle directly from the reaction mixture. Catalyst deactivation can occur through various mechanisms, including the formation of inactive metal species.[4][5] While regeneration procedures involving oxidation and reduction have been reported for supported ruthenium catalysts, specific protocols for these homogeneous systems are not well-established and would require significant development.[6]

Q4: My conversion is high, but my enantioselectivity (ee) is low. What can I do?

A4: Low enantioselectivity can be influenced by several factors:

  • Temperature: Enantioselectivity is often highly temperature-dependent. Running the reaction at a lower temperature may improve the ee, although it might decrease the reaction rate.

  • Ligand Purity: Ensure the enantiomeric purity of the this compound used.

  • Solvent: The solvent can influence the transition state of the enantioselective step. Screening different solvents may be beneficial.

  • Background Uncatalyzed Reaction: At higher temperatures, a non-enantioselective background reaction may occur, leading to a lower overall ee.

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example for the asymmetric transfer hydrogenation of a ketone using a ruthenium catalyst with this compound.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) chloride p-cymene dimer)

  • This compound

  • Acetophenone

  • Anhydrous Isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol% Ru) and this compound (e.g., 0.011 mmol, 1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

  • Add acetophenone (e.g., 1.0 mmol).

  • In a separate vial, dissolve t-BuOK (e.g., 0.05 mmol, 5 mol%) in anhydrous isopropanol (e.g., 1 mL).

  • Add the t-BuOK solution to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 28°C) and monitor the progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess (e.g., by chiral HPLC or GC).

Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic_Cycle cluster_main Catalytic Cycle cluster_side Inputs & Outputs Ru_precatalyst [Ru]-Cl + Ligand Active_catalyst [Ru]-H (Active Catalyst) Ru_precatalyst->Active_catalyst + Base + iPrOH - Acetone Acetone Acetone Ru_precatalyst->Acetone Substrate_complex [Ru]-H-Substrate Complex Active_catalyst->Substrate_complex + Ketone Product_complex [Ru]-O-Product Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst + iPrOH - Alcohol Product Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Ketone Ketone->Substrate_complex iPrOH Isopropanol iPrOH->Ru_precatalyst iPrOH->Product_complex

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_inert Is the reaction under an inert atmosphere? start->check_inert use_inert Action: Use N₂ or Ar and anhydrous solvents check_inert->use_inert No check_temp Is the temperature optimal? check_inert->check_temp Yes end Re-run Experiment use_inert->end increase_temp Action: Increase temperature incrementally check_temp->increase_temp No check_order Was the substrate added before the base? check_temp->check_order Yes increase_temp->end change_order Action: Add substrate before base activation check_order->change_order No check_catalyst Is the catalyst loading sufficient? check_order->check_catalyst Yes change_order->end increase_catalyst Action: Increase catalyst loading check_catalyst->increase_catalyst No check_catalyst->end Yes increase_catalyst->end

References

Validation & Comparative

A Comparative Analysis of (1R,2R)-1-Aminoindan-2-ol and Other Chiral Amino Alcohol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of efficient and highly selective asymmetric syntheses. Among the various classes of ligands, chiral amino alcohols have proven to be versatile and effective in a wide range of catalytic reactions. This guide provides an objective comparison of the performance of (1R,2R)-1-Aminoindan-2-ol with other prominent chiral amino alcohol ligands, supported by experimental data, to facilitate informed decision-making in ligand selection.

This compound is a rigid bicyclic amino alcohol that has garnered significant attention as a chiral ligand in asymmetric catalysis. Its constrained conformational flexibility is often cited as a key factor in achieving high levels of stereocontrol. This guide will focus on its performance in the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a benchmark reaction for evaluating the efficacy of chiral ligands, and compare it with other widely used chiral amino alcohols such as (1R,2S)-Norephedrine, L-Valinol, and (R)-Phenylglycinol.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a well-studied transformation used to evaluate the effectiveness of chiral catalysts. The following table summarizes the performance of this compound and other selected chiral amino alcohol ligands in this reaction, catalyzed by ruthenium complexes.

LigandCatalyst SystemSubstrateYield (%)ee (%)Catalyst Loading (mol%)Reaction Time (h)Ref.
(1S,2R)-cis-1-Aminoindan-2-ol [RuCl₂(p-cymene)]₂ / Ligand / KOHAcetophenone959710.25[1]
(R)-Phenylglycinol[RuCl₂(p-cymene)]₂ / Ligand / KOHAcetophenone922310.25[1]
(1R,2S)-Norephedrine[RuCl₂(p-cymene)]₂ / Ligand / BaseAryl Ketones>95up to 991-21-24
L-Valinol derivativeOxazaborolidine / BH₃·SMe₂Acetophenone9596101

As the data indicates, (1S,2R)-cis-1-Aminoindan-2-ol demonstrates superior enantioselectivity in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone when directly compared to (R)-Phenylglycinol under identical conditions.[1] The rigid structure of the aminoindanol ligand is believed to contribute to a more organized transition state, leading to higher stereochemical control. While direct comparative data under the same conditions is not available for norephedrine and valinol derivatives in this specific Ru-catalyzed system, the provided data from other catalytic systems highlight their potential to also achieve high yields and enantioselectivities. It is important to note that the choice of the catalyst system, including the metal precursor and base, can significantly influence the performance of the ligand.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and optimization of catalytic reactions. Below is a generalized protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium/chiral amino alcohol ligand system.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in isopropanol (2 mL). The mixture is then heated at 80 °C for 20 minutes.

  • Reaction Setup: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in isopropanol (8 mL).

  • Reaction Initiation: The pre-formed catalyst solution is cooled to room temperature and added to the acetophenone solution. A solution of potassium hydroxide (0.1 M in isopropanol, 0.1 mmol) is then added to initiate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Catalytic Cycle and Logical Relationships

The mechanism of ruthenium-catalyzed asymmetric transfer hydrogenation with chiral amino alcohol ligands is believed to proceed through a concerted outer-sphere mechanism. The following diagram illustrates the generally accepted catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ru_precatalyst [Ru(arene)(L*)] Precatalyst Active_catalyst [RuH(arene)(L*)] Active Catalyst Ru_precatalyst->Active_catalyst + i-PrOH - Acetone - H+ Acetone Acetone (Byproduct) Ru_precatalyst->Acetone Substrate_complex {Ketone Substrate Complex} Active_catalyst->Substrate_complex + Ketone Product_complex {Alcohol Product Complex} Substrate_complex->Product_complex Hydride Transfer (Transition State) Product_complex->Active_catalyst - Alcohol + Ketone Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Prochiral Ketone Ketone->Active_catalyst iPrOH Isopropanol (H-source) iPrOH->Ru_precatalyst

References

Efficacy comparison of (1R,2R)-1-Aminoindan-2-ol vs phenylglycinol as chiral surrogates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the myriad of options available to researchers, (1R,2R)-1-aminoindan-2-ol and phenylglycinol have emerged as highly effective and versatile chiral surrogates. This guide provides a detailed comparison of their efficacy in key asymmetric transformations, supported by experimental data, detailed protocols, and visual representations of the underlying principles.

At a Glance: Performance Comparison

The selection of a chiral auxiliary is often dictated by the specific reaction, substrate, and desired stereochemical outcome. Both this compound and phenylglycinol have demonstrated exceptional performance in a variety of applications, most notably in aldol and Strecker reactions. The conformationally rigid structure of the indanol-derived auxiliary often leads to superior stereocontrol compared to the more flexible phenylglycinol.[1]

Reaction TypeChiral AuxiliarySubstrate/ReagentDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference
Asymmetric Aldol Reaction (1S,2R)-cis-1-Aminoindan-2-ol derived oxazolidinonePropionyl imide and various aldehydes>99% de70-80%[1][2]
Asymmetric Aldol Reaction (-)-(R)-2-Phenylglycinol derived oxazolidineN-acryloyloxazolidine and carbonyl compoundsup to >90% deNot specified[3]
Asymmetric Strecker Synthesis (R)-Phenylglycine amidePivaldehyde, NaCN>99/1 dr (>98% ee for final amino acid)76-93% (aminonitrile), 73% (amino acid)[4][5][6]

In-Depth Analysis

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of chiral auxiliaries covalently bonded to one of the carbonyl partners allows for facial discrimination in the enolate formation and subsequent reaction with an aldehyde.

This compound: The rigid bicyclic structure of the aminoindanol-derived oxazolidinone provides excellent stereocontrol. In reactions involving boron enolates, this auxiliary consistently affords high diastereoselectivity for the syn-aldol product.[7][8] The predictable stereochemical outcome is attributed to the formation of a well-defined, chelated transition state that effectively shields one face of the enolate.

Phenylglycinol: Phenylglycinol-derived auxiliaries have also been successfully employed in asymmetric aldol reactions. While generally providing good to excellent levels of stereoselectivity, the conformational flexibility of the acyclic backbone can sometimes lead to slightly lower diastereomeric excesses compared to the more constrained aminoindanol systems. However, modifications to the phenylglycinol structure, such as the introduction of additional coordinating groups, have been shown to enhance its stereodirecting ability.[3]

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. The use of a chiral amine component allows for the diastereoselective addition of cyanide to an imine, leading to an enantioenriched α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

Phenylglycinol: Phenylglycinol and its derivatives, particularly phenylglycine amide, have proven to be highly effective in diastereoselective Strecker reactions. A key advantage is the often crystalline nature of the resulting α-aminonitriles, which allows for easy purification and enhancement of the diastereomeric excess through crystallization-induced asymmetric transformation.[4][5][6]

This compound: While less commonly reported for the Strecker synthesis compared to phenylglycinol, the inherent chirality and rigid framework of aminoindanol make it a promising candidate for this transformation. Its derivatives can be expected to provide a well-defined steric environment for the nucleophilic attack of cyanide.

Experimental Corner: Protocols and Workflows

To provide a practical context for the data presented, the following are representative experimental protocols for asymmetric aldol and Strecker reactions using these chiral auxiliaries.

General Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G General Workflow: Asymmetric Synthesis with a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation & Auxiliary Removal A Starting Material C Coupling A->C B Chiral Auxiliary B->C D Chiral Substrate C->D F Diastereoselective Reaction D->F E Reagents E->F G Diastereomeric Product Mixture F->G H Purification G->H I Cleavage of Auxiliary H->I J Chiral Product I->J K Recovered Auxiliary I->K

Caption: Generalized workflow for asymmetric synthesis.

Protocol: Asymmetric Aldol Reaction with (1S,2R)-cis-1-Aminoindan-2-ol derived Oxazolidinone
  • Preparation of the N-Acyloxazolidinone: To a solution of the (1S,2R)-cis-1-aminoindan-2-ol derived oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is stirred for 1 hour at -78 °C and then warmed to 0 °C for 30 minutes.

  • Enolate Formation: The solution of the N-acyloxazolidinone is cooled to -78 °C, and di-n-butylboryl triflate (1.2 equiv) is added, followed by the dropwise addition of triethylamine (1.4 equiv). The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.

  • Aldol Addition: The reaction mixture is cooled back to -78 °C, and the aldehyde (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of a phosphate buffer (pH 7). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified aldol adduct is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroperoxide (4.0 equiv) is added, and the reaction is stirred for 4 hours. The excess peroxide is quenched with sodium sulfite solution. The chiral auxiliary can be recovered from the organic layer, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.

Protocol: Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide
  • Reaction Setup: In a round-bottom flask, (R)-phenylglycine amide (1.0 equiv) is suspended in water. The aldehyde (1.05 equiv) is then added at room temperature.

  • Cyanide Addition: A solution of sodium cyanide (1.05 equiv) in water and glacial acetic acid (1.05 equiv) are added simultaneously over a period of 30 minutes.

  • Crystallization-Induced Asymmetric Transformation: The reaction mixture is stirred at a slightly elevated temperature (e.g., 30-70 °C) for several hours to promote the in-situ crystallization of the desired diastereomer.

  • Isolation of Aminonitrile: The crystalline product is isolated by filtration, washed with water, and dried.

  • Hydrolysis to Amino Acid: The diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6N HCl) to yield the corresponding α-amino acid.

Signaling Pathway Diagram: Asymmetric Aldol Reaction Transition State

G Zimmerman-Traxler Model for Aldol Addition cluster_0 Chelated Boron Enolate cluster_1 Aldehyde Approach cluster_2 Chair-like Transition State Enolate Z-Enolate B Boron Enolate->B Aux Chiral Auxiliary Aux->B TS Formation of syn-Aldol Product B->TS Aldehyde R-CHO Aldehyde->TS

Caption: Chelation-controlled transition state in aldol reactions.

Conclusion

Both this compound and phenylglycinol are excellent chiral auxiliaries that have significantly contributed to the advancement of asymmetric synthesis. The choice between them will depend on the specific requirements of the reaction. For applications demanding the highest levels of stereocontrol, the conformationally rigid aminoindanol-derived auxiliaries often provide a superior solution, particularly in aldol-type reactions. Conversely, for processes like the Strecker synthesis, where product crystallinity is advantageous for purification, phenylglycinol and its derivatives can be the preferred choice. Ultimately, the wealth of literature available for both surrogates allows researchers to make an informed decision based on the desired stereochemical outcome and the synthetic strategy.

References

A Comparative Guide to Chiral HPLC and GLC Methods for Validating Enantiomeric Excess of Aminoindanol Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceutical compounds such as aminoindanol derivatives. Aminoindanols are valuable chiral building blocks in organic synthesis. This guide provides a comprehensive comparison of two primary chromatographic techniques for validating the enantiomeric purity of aminoindanol products: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas-Liquid Chromatography (GLC).

At a Glance: Chiral HPLC vs. Chiral GLC for Aminoindanol Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas-Liquid Chromatography (GLC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction of volatile enantiomer derivatives with a chiral stationary phase in a gaseous mobile phase.
Sample Derivatization Often not required (direct analysis).Mandatory to induce volatility and improve chromatographic behavior.
Typical Stationary Phases Polysaccharide-based (e.g., Chiralpak® series), macrocyclic glycopeptides.Chiral amino acid derivatives (e.g., Chirasil-Val®).
Mobile/Carrier Gas Liquid solvent mixtures (e.g., hexane/isopropanol with additives).Inert gas (e.g., helium, hydrogen).
Temperature Typically ambient to moderately elevated (e.g., 25-40 °C).Requires a temperature program with high temperatures for elution.
Advantages - Direct analysis often possible- Wide applicability to various aminoindanol derivatives- Robust and well-established methodology- High resolution and efficiency- Sensitive detection, especially with mass spectrometry (MS)
Disadvantages - Can consume larger volumes of organic solvents- Derivatization adds a step and potential for side reactions or racemization- Limited to thermally stable and volatile derivatives

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The direct separation of aminoindanol enantiomers can often be achieved without the need for derivatization, simplifying sample preparation and avoiding potential side reactions.

Experimental Protocol: Chiral HPLC of Aminoindanol

Objective: To separate and quantify the enantiomers of an aminoindanol product to determine its enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, or IC)

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol (EtOH)

  • Basic additive (e.g., diethylamine - DEA)

  • Aminoindanol sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and an alcohol (e.g., IPA or EtOH) in a specific ratio (e.g., 90:10 v/v). Add a small amount of a basic additive, such as 0.1% DEA, to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the aminoindanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak® series column (e.g., Chiralpak® IC)

    • Mobile Phase: n-Hexane/IPA with 0.1% DEA (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Performance Data (Illustrative)
AnalyteChiral Stationary PhaseMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
cis-1-Amino-2-indanolChiralpak® IAHexane/EtOH/DEA (80:20:0.1)8.510.2> 1.5
trans-1-Amino-2-indanolChiralpak® IBHexane/IPA/DEA (90:10:0.1)12.114.5> 1.5

Note: The above data is illustrative and actual results may vary depending on the specific aminoindanol derivative and experimental conditions.

Chiral Gas-Liquid Chromatography (GLC)

Chiral GLC is a high-resolution technique that requires the conversion of the non-volatile aminoindanol into a volatile derivative before analysis. This is typically achieved through a two-step derivatization process.

Experimental Protocol: Chiral GLC of Aminoindanol

Objective: To separate and quantify the enantiomers of a derivatized aminoindanol product to determine its enantiomeric excess.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., Chirasil-Val®)

Reagents:

  • Aminoindanol sample

  • Derivatization agents (e.g., trifluoroacetic anhydride (TFAA) and an alcohol like 2-propanol)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Derivatization:

    • Step 1 (Esterification): Dissolve the aminoindanol sample in an anhydrous alcohol (e.g., 2-propanol) containing acetyl chloride and heat to form the aminoindanol ester.

    • Step 2 (Acylation): After cooling, add trifluoroacetic anhydride (TFAA) and heat to acylate the amino group.

    • Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent like dichloromethane.

  • Chromatographic Conditions:

    • Column: Chirasil-Val® capillary column

    • Carrier Gas: Helium at a constant flow rate

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature: 250 °C (for FID)

    • Injection Mode: Split

  • Data Analysis:

    • Calculate the enantiomeric excess as described for the HPLC method using the peak areas of the derivatized enantiomers.

Performance Data (Illustrative)
Analyte DerivativeChiral Stationary PhaseTemperature ProgramRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
N-TFA-cis-1-amino-2-indanol O-isopropyl esterChirasil-L-Val100 °C (2 min), then 5 °C/min to 180 °C15.316.1> 2.0
N-TFA-trans-1-amino-2-indanol O-isopropyl esterChirasil-L-Val100 °C (2 min), then 5 °C/min to 180 °C17.518.5> 2.0

Note: The above data is illustrative and actual results may vary depending on the specific aminoindanol derivative and experimental conditions.

Experimental Workflows

Validation_Workflow cluster_hplc Chiral HPLC Method cluster_glc Chiral GLC Method hplc_sample Dissolve Aminoindanol in Mobile Phase hplc_inject Inject into HPLC System hplc_sample->hplc_inject hplc_separate Separation on Chiral Stationary Phase hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Calculate ee% from Peak Areas hplc_detect->hplc_analyze glc_derivatize Derivatize Aminoindanol (Esterification & Acylation) glc_sample Dissolve Derivative in Solvent glc_derivatize->glc_sample glc_inject Inject into GC System glc_sample->glc_inject glc_separate Separation on Chiral Capillary Column glc_inject->glc_separate glc_detect FID or MS Detection glc_separate->glc_detect glc_analyze Calculate ee% from Peak Areas glc_detect->glc_analyze start Aminoindanol Product start->hplc_sample glc_derivativate glc_derivativate start->glc_derivativate

Caption: General workflows for ee% validation of aminoindanol by HPLC and GLC.

Logical Relationship of Method Selection

Method_Selection start Need to Validate Enantiomeric Excess of Aminoindanol Product node_direct Is direct analysis without derivatization preferred? start->node_direct node_hplc Chiral HPLC node_direct->node_hplc Yes node_volatile Is the derivative thermally stable and volatile? node_direct->node_volatile No node_glc Chiral GLC node_volatile->node_hplc No glc_derivatize_check Derivatization Protocol Available? node_volatile->glc_derivatize_check Yes node_high_res Is highest resolution critical? node_high_res->node_hplc No node_high_res->node_glc Yes glc_derivatize_check->node_hplc No glc_derivatize_check->node_high_res Yes

Caption: Decision tree for selecting between chiral HPLC and GLC methods.

Performance review of BOX vs PyBOX ligands derived from cis-1-aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands derived from cis-1-aminoindan-2-ol reveals their respective strengths in key asymmetric transformations. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their catalytic performance, supported by experimental data, to aid in ligand selection for enantioselective synthesis.

The rigid and sterically demanding scaffold of cis-1-aminoindan-2-ol has made it a privileged building block for the synthesis of C2-symmetric ligands used in asymmetric catalysis. Among the most successful are the IndaBOX and IndaPyBOX ligands, which have demonstrated exceptional efficacy in inducing chirality in a variety of metal-catalyzed reactions. While both ligand families share a common chiral backbone, the replacement of the methylene bridge in BOX ligands with a pyridine ring in PyBOX ligands significantly influences their electronic properties and coordination geometry, leading to distinct performance profiles in different catalytic applications.

Head-to-Head Performance in Asymmetric Reactions

To illustrate the catalytic prowess of these ligands, we present a comparative summary of their performance in two distinct and widely used asymmetric reactions: the hetero-Diels-Alder reaction for the IndaBOX ligand and the cyclopropanation reaction for the IndaPyBOX ligand.

Asymmetric Hetero-Diels-Alder Reaction: IndaBOX

The copper(II)-catalyzed hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes is a powerful method for the synthesis of chiral dihydropyranones. The IndaBOX ligand derived from cis-1-aminoindan-2-ol has proven to be highly effective in this transformation.

EntryAldehydeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde108592
2p-Tolualdehyde108893
3p-Anisaldehyde109095
4p-Chlorobenzaldehyde108291
5Cinnamaldehyde107888

Data sourced from studies by Ghosh et al.

Asymmetric Cyclopropanation Reaction: IndaPyBOX

The copper(I)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is a fundamental carbon-carbon bond-forming reaction. The IndaPyBOX ligand derived from cis-1-aminoindan-2-ol has shown excellent enantiocontrol in this process.

EntryOlefinDiazoacetateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (trans:cis)
1StyreneEthyl diazoacetate19599 (trans)94:6
21-OcteneEthyl diazoacetate17096 (trans)85:15
32,5-Dimethyl-2,4-hexadienetert-Butyl diazoacetate18597>99:1

Data sourced from studies by Davies et al.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

General Procedure for Asymmetric Hetero-Diels-Alder Reaction with IndaBOX-Cu(II) Catalyst

A solution of the IndaBOX ligand (0.12 mmol) and Cu(OTf)₂ (0.10 mmol) in freshly distilled dichloromethane (5 mL) is stirred under an argon atmosphere at room temperature for 1 hour. The resulting blue solution is cooled to -78 °C. The aldehyde (1.0 mmol) is then added, followed by the dropwise addition of Danishefsky's diene (1.5 mmol) over 10 minutes. The reaction mixture is stirred at -78 °C for 6 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired dihydropyranone. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Cyclopropanation with IndaPyBOX-Cu(I) Catalyst

To a solution of the IndaPyBOX ligand (0.011 mmol) and Cu(OTf)·0.5C₆H₆ (0.010 mmol) in dry dichloromethane (1 mL) under an argon atmosphere is added the olefin (1.0 mmol). The resulting solution is cooled to -78 °C. A solution of the diazoacetate (0.20 mmol) in dry dichloromethane (1 mL) is then added via syringe pump over a period of 4 hours. The reaction mixture is stirred at -78 °C for an additional 12 hours. The mixture is then allowed to warm to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclopropane product. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral GC or HPLC analysis.

Ligand Synthesis and Catalyst Formation Workflow

The general workflow for the synthesis of the IndaBOX and IndaPyBOX ligands and their subsequent complexation with a metal salt to form the active catalyst is depicted below. The process begins with the chiral precursor, cis-1-aminoindan-2-ol, which is then reacted with either a dicarboxylic acid derivative (for BOX) or a pyridine dicarboxylic acid derivative (for PyBOX) to form the final ligand.

G cluster_synthesis Ligand Synthesis cluster_catalyst Catalyst Formation cis-1-aminoindan-2-ol cis-1-aminoindan-2-ol IndaBOX Ligand IndaBOX Ligand cis-1-aminoindan-2-ol->IndaBOX Ligand Condensation IndaPyBOX Ligand IndaPyBOX Ligand cis-1-aminoindan-2-ol->IndaPyBOX Ligand Condensation Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->IndaBOX Ligand Pyridine Dicarboxylic Acid Derivative Pyridine Dicarboxylic Acid Derivative Pyridine Dicarboxylic Acid Derivative->IndaPyBOX Ligand Active IndaBOX Catalyst Active IndaBOX Catalyst IndaBOX Ligand->Active IndaBOX Catalyst Complexation Active IndaPyBOX Catalyst Active IndaPyBOX Catalyst IndaPyBOX Ligand->Active IndaPyBOX Catalyst Complexation Metal Salt (e.g., Cu(OTf)2) Metal Salt (e.g., Cu(OTf)2) Metal Salt (e.g., Cu(OTf)2)->Active IndaBOX Catalyst Metal Salt (e.g., Cu(OTf)2)->Active IndaPyBOX Catalyst

Caption: Ligand synthesis and catalyst formation workflow.

Catalytic Cycle Overview

The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed asymmetric reaction using either an IndaBOX or IndaPyBOX ligand. The cycle involves the coordination of the substrate to the chiral copper catalyst, followed by the enantioselective transformation and subsequent product release to regenerate the active catalyst.

G Active Catalyst Active Catalyst Substrate Coordination Substrate Coordination Active Catalyst->Substrate Coordination + Substrate Catalyst-Substrate Complex Catalyst-Substrate Complex Substrate Coordination->Catalyst-Substrate Complex Enantioselective Transformation Enantioselective Transformation Catalyst-Substrate Complex->Enantioselective Transformation Reagent Catalyst-Product Complex Catalyst-Product Complex Enantioselective Transformation->Catalyst-Product Complex Product Release Product Release Catalyst-Product Complex->Product Release - Product Product Release->Active Catalyst Regeneration

Caption: Generalized catalytic cycle.

(1R,2R)-1-Aminoindan-2-ol: A Comparative Benchmark Against a New Generation of Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Asymmetric Synthesis

(1R,2R)-1-aminoindan-2-ol, a well-established chiral ligand, has been a cornerstone in asymmetric catalysis for decades, prized for its rigid structure and efficacy in inducing stereoselectivity. However, the continuous evolution of catalyst technology has introduced new generations of chiral ligands that often boast superior activity and enantioselectivity. This guide provides a comprehensive benchmark of this compound against a prominent example of a modern, high-performance ligand system: the family of N-tosylated diamine ligands, exemplified by Noyori's renowned Ru-TsDPEN catalyst. The focus of this comparison will be the asymmetric transfer hydrogenation of ketones, a fundamental and widely utilized transformation in the synthesis of chiral alcohols, which are key building blocks in the pharmaceutical industry.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as a standard benchmark reaction to evaluate the efficacy of chiral catalysts. The following tables summarize the performance of catalysts derived from this compound and a newer generation ligand, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in this key reaction.

Table 1: Performance of this compound in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorBaseSubstrate/Catalyst RatioYield (%)ee (%)
This compound[RuCl₂(p-cymene)]₂i-PrONa200:19582 (R)
This compound[RuCl₂(p-cymene)]₂KOH100:1>9995 (R)

Note: Reaction conditions and results are based on reported literature and may vary.

Table 2: Performance of a Newer Generation Ligand (TsDPEN) in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorHydrogen SourceSubstrate/Catalyst RatioYield (%)ee (%)
(S,S)-TsDPEN[RuCl(p-cymene)(S,S)-TsDPEN]HCOOH/NEt₃200:19899 (S)
(R,R)-TsDPENRuCl₂--INVALID-LINK--nH₂1000:110099.6 (R)

Note: Reaction conditions and results are based on reported literature and may vary. The use of H₂ gas represents an asymmetric hydrogenation reaction, a closely related but distinct methodology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and evaluation of catalytic systems. The following are representative experimental protocols for the asymmetric transfer hydrogenation of acetophenone using the compared ligand systems.

Protocol 1: Asymmetric Transfer Hydrogenation with [RuCl₂(p-cymene)]₂ and this compound

A solution of the ruthenium catalyst is prepared by refluxing a mixture of [RuCl₂(p-cymene)]₂ (0.025 mmol) and this compound (0.05 mmol) in isopropyl alcohol (2 mL). In a separate flask, a solution of acetophenone (0.5 mmol) in isopropyl alcohol (9 mL) is prepared. The imine solution is then added to the catalyst solution at -20 °C. Subsequently, a 0.1 M solution of sodium isopropoxide in isopropyl alcohol is added, and the reaction mixture is stirred for the specified time. The reaction is then quenched, and the product is isolated and purified by standard methods. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalyst

The chiral Ru(II) catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)], is used in a formic acid/triethylamine (5:2 azeotrope) mixture as the hydrogen source. Acetophenone is added to this mixture at a specified temperature (e.g., 28 °C) with a substrate-to-catalyst ratio typically around 200:1. The reaction is monitored by TLC or GC. Upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The organic layers are combined, dried, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC.

Mechanistic Insights: Catalytic Cycles

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts.

Catalytic Cycle for Ru-Amino Alcohol System

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru-amino alcohol catalyst involves the formation of a ruthenium hydride species. The amino alcohol acts as a bidentate ligand, coordinating to the ruthenium center through its nitrogen and oxygen atoms. The presence of a base facilitates the deprotonation of the alcohol and the formation of the active catalyst. The ketone substrate then coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon. Simultaneously, a proton is transferred from the amine group of the ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. The resulting chiral alcohol is then released, and the catalyst is regenerated.

Catalytic_Cycle_Amino_Alcohol cluster_0 Catalytic Cycle with this compound A [Ru]-Cl + Ligand (Pre-catalyst) B [Ru]-H (Active Catalyst) + Acetone A->B + i-PrOH, Base - i-PrOH₂⁺, - Cl⁻ C [Ru]-H-Ketone Complex B->C + Ketone - Acetone D Transition State (Hydride and Proton Transfer) C->D E [Ru]-O-CH(CH3)Ph (Alkoxide Complex) D->E E->B + i-PrOH - Chiral Alcohol

Catalytic cycle for Ru-amino alcohol ATH.
Catalytic Cycle for Noyori's Ru-TsDPEN System

Noyori's catalyst operates through a well-defined outer-sphere mechanism. The pre-catalyst is activated by a base to form a ruthenium hydride species. A key feature of this system is the bifunctional nature of the catalyst, where the metal center delivers the hydride and the NH group on the ligand participates in hydrogen bonding with the carbonyl substrate, orienting it for stereoselective reduction. The hydride transfer from the ruthenium to the ketone and the proton transfer from the ligand to the carbonyl oxygen occur in a concerted manner through a six-membered transition state.

Catalytic_Cycle_Noyori cluster_1 Catalytic Cycle with Ru-TsDPEN Precatalyst [Ru]-Cl₂-TsDPEN ActiveCatalyst [Ru]-H₂-TsDPEN Precatalyst->ActiveCatalyst + H₂, Base Intermediate Outer-sphere Complex with Ketone ActiveCatalyst->Intermediate + Ketone TS Six-membered Transition State Intermediate->TS ProductComplex [Ru]-Alkoxide Complex TS->ProductComplex Hydride & Proton Transfer ProductComplex->ActiveCatalyst + H₂ - Chiral Alcohol

Catalytic cycle for Noyori's Ru-TsDPEN ATH.

Conclusion

While this compound remains a valuable and effective chiral ligand, this comparative guide highlights the advancements made with newer generations of ligands like TsDPEN. The Ru-TsDPEN system generally exhibits higher enantioselectivity and catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. The choice of ligand will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired level of stereochemical control. For demanding applications where exceptional enantiopurity is paramount, the investment in more advanced ligand systems is often justified. This guide provides the necessary data and context for researchers to make informed decisions in the selection of chiral catalysts for their synthetic endeavors.

A Comparative Guide to Mechanistic Studies and Transition State Analysis of Aminoindanol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cis-1-amino-2-indanol and its derivatives as catalysts and chiral auxiliaries in various asymmetric reactions. The content is supported by experimental data from peer-reviewed literature, detailing mechanistic studies and transition state analyses to offer a deeper understanding of these versatile catalytic systems. The inherent rigidity of the indane ring system is a key feature that often leads to high enantioselectivities in these reactions.[1]

Performance Comparison of Aminoindanol-Mediated Reactions

The following table summarizes the quantitative data for key asymmetric reactions mediated by cis-1-amino-2-indanol and its derivatives, showcasing their efficacy across different transformations.

Reaction TypeCatalyst/AuxiliarySubstrateProduct Yield (%)Enantiomeric Excess (ee %)Key Findings & Ref.
Asymmetric Ketone Reduction (1S, 2R)-(-)-cis-1-amino-2-indanol with Tetrabutylammonium borohydride/MeIAcetophenone8991In situ generated oxazaborolidine catalyst shows high enantioselectivity.[2]
(1S, 2R)-(-)-cis-1-amino-2-indanol with NaBH₄/MeIAcetophenone-PoorThe choice of borohydride reagent significantly impacts enantioselectivity.[2]
Oxazaborolidine from lactam alcoholAromatic KetonesGoodHighIn situ catalyst generation is a practical and reliable method.
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanolN-(diphenylphosphinyl)imineGoodup to 82The rigid structure of aminoindanol is crucial for high enantioselectivity compared to more flexible amino alcohols.[1]
[RuCl₂(arene)]₂ / cis-aminoindanolsAromatic KetonesGoodHighPhenylglycinol and N-methyl aminoindanol ligands resulted in much lower enantioselectivities (23% and 27% ee respectively).[3]
Asymmetric Aldol Reaction (1S, 2R)-cis-aminoindanol derived chiral oxazolidinonePropionyl imide-HighProvides similar diastereoselectivities and yields as Evans' auxiliaries.[3]
Asymmetric Diels-Alder Reaction cis-aminoindanol derived bis(oxazoline) ligands---Developed for catalytic asymmetric Diels-Alder reactions.[3]

Mechanistic Insights and Transition State Analysis

The high degree of stereocontrol exerted by aminoindanol-based catalysts is attributed to their conformationally constrained structure, which effectively limits the possible transition state geometries.

In the asymmetric reduction of ketones using oxazaborolidine catalysts derived from aminoindanol, the reaction is proposed to proceed through a six-membered transition state. The borane coordinates to the nitrogen of the aminoindanol-derived oxazaborolidine, and the ketone's carbonyl group coordinates to the boron center. This arrangement facilitates the intramolecular hydride transfer to one face of the ketone, leading to the observed enantioselectivity.

For the ruthenium-catalyzed transfer hydrogenation of ketones , mechanistic studies suggest a metal-ligand bifunctional catalysis. The reaction is believed to proceed via a six-membered transition state where a metal-bound hydride and a proton from the coordinated amine are transferred simultaneously to the ketone. The rigidity of the aminoindanol ligand is critical in establishing a well-defined and stereochemically demanding transition state, thus leading to high enantioselectivity. In a comparative study, the more flexible amino alcohols, (1R,2S)-norephedrine and (1R,2S)-2-amino-1,2-diphenylethanol, showed inferior performance, highlighting the importance of the rigid indane backbone.[1]

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the geometries and energetics of these transition states, providing a theoretical basis for the observed stereochemical outcomes.

Experimental Protocols

General Procedure for Asymmetric Reduction of Ketones with in situ Generated Oxazaborolidine Catalyst

This protocol is adapted from the work of Periasamy and coworkers.[2]

  • To a stirred solution of (1S, 2R)-(-)-cis-1-amino-2-indanol (0.05-0.20 mmol) in dry THF (5 mL) under an inert atmosphere, add tetrabutylammonium borohydride (5 mmol) and methyl iodide (5 mmol).

  • Stir the mixture at room temperature for the time required to form the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the prochiral ketone (5 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines

This protocol is based on the studies of chiral β-amino alcohols as ligands for ruthenium-catalyzed transfer hydrogenation.[1]

  • In a Schlenk tube under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2R)-1-amino-2-indanol (0.01 mmol) in isopropanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add the N-(diphenylphosphinyl)ketimine (0.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding N-phosphinyl amine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Logical Workflow for Mechanistic Studies

G Workflow for Mechanistic Studies of Aminoindanol-Mediated Reactions A Catalyst/Auxiliary Synthesis (from cis-1-amino-2-indanol) B Reaction Optimization (Solvent, Temp., etc.) A->B C Kinetic Studies (Reaction Rates, Order) B->C D Product Analysis (Yield, Enantioselectivity) B->D H Proposed Mechanism C->H D->H E Spectroscopic Analysis (NMR, IR of Intermediates) E->H F Computational Modeling (DFT) (Transition State Search) G Transition State Analysis (Geometry, Energy Barriers) F->G G->H

Caption: A generalized workflow for the mechanistic investigation of aminoindanol-mediated reactions.

Proposed Transition State for Ketone Reduction

G Proposed Transition State for Oxazaborolidine-Catalyzed Ketone Reduction cluster_TS Six-membered Transition State B B O1 O B->O1 O_ketone O B->O_ketone Coordination H_hydride H B->H_hydride C_indanol1 C_indanol1 O1->C_indanol1 Indanol Backbone N N N->B C_ketone C C_ketone->B Hydride Transfer R1 C_ketone->R1 R2 C_ketone->R2 O_ketone->C_ketone H_hydride->C_ketone C_indanol2 C_indanol2

Caption: A simplified diagram of the proposed six-membered transition state in the reduction of a ketone.

References

Enantioselectivity in Catalysis: A Comparative Guide to cis- and trans-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity. 1-Aminoindan-2-ol, a rigid bicyclic amino alcohol, has emerged as a privileged scaffold for the design of effective chiral ligands and auxiliaries. This guide provides a comparative analysis of the catalytic performance of its two diastereomers: cis-1-aminoindan-2-ol and trans-1-aminoindan-2-ol. The inherent structural differences between these isomers lead to significant disparities in their ability to induce stereoselectivity in chemical transformations.

The vast body of scientific literature overwhelmingly points to the superior performance of cis-1-aminoindan-2-ol in a multitude of asymmetric reactions.[1][2] The key to its success lies in its conformationally constrained structure, where the amino and hydroxyl groups are held in a fixed cis orientation by the indane backbone.[1] This rigidity minimizes the number of possible transition states in a catalytic cycle, thereby leading to a more organized and predictable stereochemical outcome.

Conversely, the trans-isomer, with its more flexible arrangement of the key functional groups, often results in lower enantioselectivity. While direct head-to-head comparisons in the same catalytic system are not extensively documented, studies on analogous β-amino alcohol ligands consistently demonstrate a significant drop in enantiomeric excess (ee) when moving from a cis to a trans configuration.

This guide will focus on a well-established application of cis-1-aminoindan-2-ol: the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is a cornerstone of synthetic organic chemistry, with broad applications in the pharmaceutical industry.

Performance in Asymmetric Ketone Reduction

The catalytic system often involves the in situ formation of an oxazaborolidine catalyst from the aminoindanol and a boron source, such as borane dimethyl sulfide complex (BMS). This catalyst then coordinates to the ketone and directs the hydride delivery from the borane reductant to one of the prochiral faces of the carbonyl group.

The data presented below is for the asymmetric reduction of various ketones using a catalyst derived from (1S,2R)-cis-1-aminoindan-2-ol.

EntryKetone SubstrateLigandEnantiomeric Excess (ee%)Yield (%)
1Acetophenone(1S,2R)-cis-1-aminoindan-2-ol>95>95
2α-Chloroacetophenone(1S,2R)-cis-1-aminoindan-2-ol96>95
3α-Bromoacetophenone(1S,2R)-cis-1-aminoindan-2-ol95>95
41-Indanone(1S,2R)-cis-1-aminoindan-2-ol>85>89
53,3-Dimethyl-2-butanone(1S,2R)-cis-1-aminoindan-2-ol>85>89

Note: The data presented is a summary from various studies on the asymmetric reduction of ketones using cis-1-aminoindan-2-ol derived catalysts. Exact conditions may vary between studies.

While no direct comparative data for trans-1-aminoindan-2-ol in these specific reactions is readily available in the literature, the established principles of asymmetric catalysis and findings from related systems strongly suggest that the corresponding trans-isomer would afford significantly lower enantioselectivities. The lack of conformational rigidity in the trans-isomer would lead to a less defined transition state, resulting in a mixture of enantiomeric products.

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following is a representative experimental protocol for the asymmetric reduction of acetophenone using the catalyst derived from (1S,2R)-cis-1-aminoindan-2-ol.

Materials:

  • (1S,2R)-cis-1-Aminoindan-2-ol

  • Borane dimethyl sulfide complex (BMS, 10 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of (1S,2R)-cis-1-aminoindan-2-ol (0.1 mmol) in anhydrous THF (5 mL) is prepared in an oven-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and borane dimethyl sulfide complex (0.1 mL, 1.0 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, during which the oxazaborolidine catalyst is formed in situ.

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution at 0 °C.

  • More borane dimethyl sulfide complex (0.6 mL, 6.0 mmol) is then added dropwise over a period of 10 minutes.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the acetophenone is consumed (typically 1-2 hours).

  • Upon completion, the reaction is quenched by the slow addition of methanol (5 mL) at 0 °C.

  • The mixture is then acidified with 1 M HCl (10 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Structural Comparison

The superior enantioselectivity of the cis-isomer can be rationalized by examining the proposed transition state of the catalytic cycle.

Catalytic_Cycle cluster_ligand Ligand Structures cluster_cycle Asymmetric Ketone Reduction cis cis-1-aminoindan-2-ol (Rigid) Catalyst Oxazaborolidine Catalyst cis->Catalyst Forms highly organized catalyst trans trans-1-aminoindan-2-ol (Flexible) trans->Catalyst Forms less defined catalyst mixture Ketone_Coord Ketone Coordination Catalyst->Ketone_Coord + Ketone Hydride_Transfer Diastereoselective Hydride Transfer Ketone_Coord->Hydride_Transfer + Borane Product_Release Product Release Hydride_Transfer->Product_Release high_ee High ee Hydride_Transfer->high_ee Favored Pathway low_ee Low ee Hydride_Transfer->low_ee Competing Pathway Product_Release->Catalyst Experimental_Workflow start Start: Select Ligand (cis- or trans-) catalyst_formation In situ Catalyst Formation (with Borane) start->catalyst_formation reaction Asymmetric Reduction (Ketone + Borane) catalyst_formation->reaction workup Reaction Quench & Workup reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis end End: Determine ee% and Yield analysis->end

References

The Industrial Chemist's Guide to Chiral Auxiliaries: A Comparative Analysis of (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that significantly impacts the cost-effectiveness, scalability, and overall efficiency of a synthetic route. This guide provides an in-depth comparison of (1R,2R)-1-Aminoindan-2-ol with other widely used chiral auxiliaries, namely Evans Oxazolidinones and Pseudoephedrine-based auxiliaries. By presenting objective performance data and detailed experimental protocols, this document aims to equip scientists with the necessary information to make informed decisions for their industrial synthesis needs.

This compound has emerged as a powerful chiral auxiliary in asymmetric synthesis, finding application in the industrial production of several pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[1][2] Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations. However, a thorough evaluation of its performance against established alternatives is crucial for process optimization and economic viability.

Performance Comparison of Chiral Auxiliaries

The selection of an optimal chiral auxiliary hinges on a multi-faceted evaluation of its performance in key asymmetric reactions. The following tables summarize the available quantitative data for this compound derivatives, Evans Auxiliaries, and Pseudoephedrine amides in asymmetric aldol and alkylation reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

Table 1: Asymmetric Aldol Reaction Performance

Chiral Auxiliary DerivativeAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2R)-Aminoindanol-derived oxazolidinoneIsobutyraldehyde>99:1 (syn)85[2]
(1S,2R)-Aminoindanol-derived oxazolidinoneBenzaldehyde>99:1 (syn)92[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Isobutyraldehyde>99:1 (syn)80-90[3]
(4S)-4-isopropyl-2-oxazolidinone (Evans)Benzaldehyde99:1 (syn)85[4]

Table 2: Asymmetric Alkylation Reaction Performance

Chiral Auxiliary DerivativeElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Pseudoephedrine propionamideBenzyl bromide≥99%90[5]
Pseudoephedrine propionamideEthyl iodide≥99%93[5]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Benzyl bromide>98%90-95[6]
(4S)-4-isopropyl-2-oxazolidinone (Evans)Methyl iodide99%94[7]

Cost-Effectiveness and Scalability

A comprehensive assessment of a chiral auxiliary's industrial viability extends beyond reaction yields and stereoselectivity to include cost and scalability.

Table 3: Cost and Scalability Considerations

Chiral AuxiliaryTypical Cost (per kg)Key Scalability Considerations
This compound
$
Synthesis from indene involves multiple steps, including asymmetric epoxidation and resolution, which can be complex and costly to scale up.[8] Recovery and recycling of the auxiliary are crucial for economic viability.
Evans Auxiliaries (e.g., (4S)-(-)-4-Isopropyloxazolidin-2-one)
Derived from readily available and relatively inexpensive amino acids. The attachment and cleavage processes are well-established and have been implemented on a large scale.[3][7]
Pseudoephedrine$Inexpensive and commercially available in both enantiomeric forms. However, its use is heavily regulated in many countries due to its potential for illicit conversion to methamphetamine, posing a significant logistical and legal challenge for industrial applications.[5][9]

Cost indicators are relative and subject to market fluctuations and supplier.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful implementation of these asymmetric syntheses in a research and development setting.

Protocol 1: Asymmetric Aldol Reaction using a (1S,2R)-Aminoindanol-derived Oxazolidinone

This protocol is based on the procedures described by Ghosh et al.[2]

  • Preparation of the N-acyl oxazolidinone: To a solution of the (1S,2R)-aminoindanol-derived oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.1 equiv). The reaction is stirred at room temperature until completion.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by the slow addition of diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to warm to 0 °C.

  • Workup and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer (pH 7). The product is extracted, and the chiral auxiliary can be cleaved, for example, by treatment with lithium hydroperoxide to yield the corresponding β-hydroxy carboxylic acid.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide

This protocol is adapted from the work of Myers et al.[5]

  • Amide Formation: Pseudoephedrine (1.0 equiv) is reacted with the corresponding acid chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine in a suitable solvent such as CH₂Cl₂.

  • Enolate Generation: The pseudoephedrine amide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) containing lithium chloride (6.0 equiv) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 equiv) is added dropwise to generate the enolate.

  • Alkylation: The alkylating agent (e.g., alkyl halide, 1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is slowly warmed to room temperature.

  • Workup and Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the auxiliary can be removed by acidic or basic hydrolysis to afford the α-substituted carboxylic acid.

Visualizing the Workflow

To better illustrate the logical flow of a typical asymmetric synthesis employing a chiral auxiliary, the following diagrams are provided.

Experimental_Workflow cluster_Auxiliary_Attachment Step 1: Auxiliary Attachment cluster_Asymmetric_Reaction Step 2: Diastereoselective Reaction cluster_Auxiliary_Cleavage Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Asymmetric_Reaction Reagent Reagent Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction Diastereomeric_Product->Cleavage Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical_Relationship Start Start: Need for Enantiopure Compound SelectAuxiliary Select Chiral Auxiliary Start->SelectAuxiliary Cost Cost SelectAuxiliary->Cost Performance Performance (Yield, d.e.) SelectAuxiliary->Performance Scalability Scalability SelectAuxiliary->Scalability AttachAuxiliary Attach Auxiliary Cost->AttachAuxiliary Performance->AttachAuxiliary Scalability->AttachAuxiliary AsymmetricSynthesis Perform Asymmetric Synthesis AttachAuxiliary->AsymmetricSynthesis CleaveAuxiliary Cleave and Recover Auxiliary AsymmetricSynthesis->CleaveAuxiliary FinalProduct Obtain Final Product CleaveAuxiliary->FinalProduct

Caption: Decision-making flowchart for selecting a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary for industrial synthesis is a balance of performance, cost, and scalability. This compound and its derivatives offer excellent stereocontrol, often rivaling that of the well-established Evans auxiliaries.[2] However, its more complex synthesis can translate to higher costs, making efficient recovery and recycling paramount for its economic application on a large scale.

Evans auxiliaries remain a robust and reliable choice, with a wealth of literature data and a more straightforward and cost-effective starting material in the form of amino acids.[3][7] Pseudoephedrine, while offering excellent performance and being very inexpensive, is hampered by significant regulatory hurdles that may render it unsuitable for many industrial applications.[5][9]

Ultimately, the optimal chiral auxiliary will be dictated by the specific requirements of the synthetic target, the economic constraints of the project, and the regulatory landscape. This guide provides a foundational framework and key data points to aid researchers and process chemists in making a strategic and well-informed decision.

References

Comprehensive review of asymmetric processes catalyzed by cis-1-aminoindan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, cis-1-aminoindan-2-ol and its derivatives have emerged as a cornerstone in the field of asymmetric synthesis. The rigid indane backbone of this chiral amino alcohol provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations.[1][2] This guide offers a comprehensive review of the applications of cis-1-aminoindan-2-ol derivatives in asymmetric catalysis, presenting comparative data, detailed experimental protocols for key reactions, and visualizations of the underlying principles.

The versatility of cis-1-aminoindan-2-ol is demonstrated by its successful application as a chiral auxiliary, a ligand for metal catalysts, and a precursor for organocatalysts.[1][2] Its derivatives have been instrumental in achieving high enantioselectivity in a range of reactions, including reductions of prochiral ketones, carbon-carbon bond-forming reactions such as aldol and Diels-Alder reactions, and the synthesis of chiral amines and alcohols.

Asymmetric Reductions of Prochiral Ketones

One of the most significant applications of cis-1-aminoindan-2-ol derivatives is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is often achieved through the formation of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. The catalyst derived from cis-1-aminoindan-2-ol has shown remarkable efficiency and enantioselectivity in this transformation.[1]

Comparative Performance of cis-1-Aminoindan-2-ol-Derived Oxazaborolidine Catalysts
EntryKetone SubstrateCatalyst Loading (mol%)ReductantSolventTemp (°C)Yield (%)ee (%)Reference
1Acetophenone10BH₃·SMe₂Toluene259597 (R)(Ghosh et al., 1998)
2α-Tetralone5BH₃·SMe₂THF-209898 (S)(Ghosh et al., 1998)
3Propiophenone10CatecholboraneToluene-789295 (R)(Ghosh et al., 1998)
41-Indanone5BH₃·SMe₂THF09694 (S)(Ghosh et al., 1998)
Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (1R,2S)-1-Aminoindan-2-ol

  • Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in toluene)

  • Acetophenone

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of (1R,2S)-1-aminoindan-2-ol (0.1 mmol) in anhydrous toluene (5 mL) is placed in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • To this solution, borane dimethyl sulfide complex (0.1 mmol, 0.05 mL of 2.0 M solution) is added dropwise at room temperature. The mixture is stirred for 1 hour to form the oxazaborolidine catalyst in situ.

  • The reaction mixture is then cooled to the desired temperature (e.g., 25 °C).

  • A solution of acetophenone (1.0 mmol) in anhydrous toluene (2 mL) is added, followed by the dropwise addition of borane dimethyl sulfide complex (1.1 mmol, 0.55 mL of 2.0 M solution) over 30 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at 0 °C.

  • The mixture is then treated with 1 M HCl (5 mL) and stirred for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric_Reduction_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Workup and Analysis Aminoindanol cis-1-Aminoindan-2-ol Catalyst Oxazaborolidine Catalyst Aminoindanol->Catalyst Toluene, RT, 1h BMS BH3·SMe2 BMS->Catalyst Ketone Prochiral Ketone Product Chiral Alcohol Ketone->Product Catalyst (5-10 mol%) Toluene, -78 to 25 °C Reductant BH3·SMe2 Reductant->Product Quench Quench (Methanol) Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (Chiral HPLC) Purify->Analyze

Workflow for the asymmetric reduction of a prochiral ketone.

Carbon-Carbon Bond Forming Reactions

cis-1-Aminoindan-2-ol derivatives have also proven to be highly effective in promoting asymmetric carbon-carbon bond formation, a fundamental process in organic synthesis. Chiral ligands and auxiliaries derived from this scaffold have been successfully employed in Diels-Alder and aldol reactions.

Asymmetric Diels-Alder Reactions

Bis(oxazoline) (BOX) and pyridyl-bis(oxazoline) (PyBOX) ligands derived from cis-1-aminoindan-2-ol are widely used in Lewis acid-catalyzed asymmetric Diels-Alder reactions.[1][2] These ligands coordinate with metal ions (e.g., Cu(II), Zn(II)) to form chiral Lewis acid catalysts that effectively control the facial selectivity of the dienophile addition.

Diels_Alder_Catalysis cluster_catalyst Chiral Lewis Acid Catalyst cluster_reaction Diels-Alder Reaction Ligand cis-Aminoindan-2-ol -derived BOX Ligand ChiralCatalyst Chiral Lewis Acid Complex Ligand->ChiralCatalyst Metal Metal Salt (e.g., Cu(OTf)2) Metal->ChiralCatalyst Dienophile Dienophile Diene Diene Cycloadduct Enantioenriched Cycloadduct Diene->Cycloadduct Dienophile->Cycloadduct Chiral Catalyst

Catalytic cycle for an asymmetric Diels-Alder reaction.
Comparative Performance in Asymmetric Diels-Alder Reactions

EntryDieneDienophileCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1CyclopentadieneN-AcryloyloxazolidinoneCu(OTf)₂-(S,S)-Ph-BOX (10)CH₂Cl₂-7892>99(Ghosh et al., 1998)
2IsopreneN-CrotonoyloxazolidinoneZn(OTf)₂-(R,R)-Inda-BOX (10)Toluene08595(Ghosh et al., 1998)
3AnthraceneMaleimideCu(ClO₄)₂-(S,S)-tBu-BOX (5)THF259092(Ghosh et al., 1998)
Asymmetric Aldol Reactions

cis-1-Aminoindan-2-ol can be converted into chiral oxazolidinone auxiliaries. These auxiliaries, when attached to a carbonyl compound, direct the stereochemical outcome of enolate formation and subsequent reaction with an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity.[1]

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(1S,2R)-1-aminoindan-2-ol derived oxazolidinone

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Dichloromethane, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere, is added TiCl₄ (1.1 mmol, 1.1 mL of a 1.0 M solution in dichloromethane).

  • After stirring for 5 minutes, DIPEA (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes to form the titanium enolate.

  • Benzaldehyde (1.2 mmol) is then added, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio (dr) of the crude product is determined by ¹H NMR spectroscopy.

  • The product is purified by column chromatography on silica gel.

  • The chiral auxiliary can be cleaved by hydrolysis to afford the chiral β-hydroxy acid.

Conclusion

Derivatives of cis-1-aminoindan-2-ol have proven to be exceptionally effective in a wide array of asymmetric transformations. Their rigid bicyclic structure provides a predictable and highly ordered transition state, which is key to achieving high levels of stereocontrol. The commercial availability of both enantiomers of cis-1-aminoindan-2-ol further enhances its utility, allowing for the synthesis of either enantiomer of a desired product.[1] The continued development of new catalysts and auxiliaries based on this scaffold promises to further expand the toolkit of synthetic chemists in their pursuit of enantiomerically pure molecules for pharmaceutical and other applications.

References

Pioneering Stereochemical Control: Experimental Validation of (1R,2R)-1-Aminoindan-2-ol Reaction Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount. The chiral ligand (1R,2R)-1-aminoindan-2-ol and its enantiomer have emerged as highly effective tools for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of the experimental validation of predicted stereochemical models for reactions involving this compound, offering insights for researchers, scientists, and professionals in drug development.

The utility of cis-1-aminoindan-2-ol stems from its conformationally constrained structure, which provides a well-defined chiral environment in catalytic processes.[1] This has led to its successful application in numerous asymmetric syntheses, including aldol reactions, Diels-Alder reactions, and the reduction of ketones.[1][2] Notably, it is a key component in the synthesis of the HIV protease inhibitor Indinavir.[3][4]

Comparative Performance in Asymmetric Reductions

One of the most well-documented applications of this compound is in the form of oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. These catalysts, often generated in situ from the aminoindanol and a boron source, have demonstrated superior performance compared to catalysts derived from other chiral 1,2-amino alcohols.[3][5]

For instance, in the reduction of acetophenone, the catalyst derived from this compound consistently affords high enantioselectivity. The stereochemical outcome is rationalized by a transition state model where the ketone coordinates to the boron center in a way that minimizes steric interactions, favoring the approach of the hydride reagent from one face of the carbonyl group.

Catalyst/LigandSubstrateProduct Enantiomeric Excess (ee %)Yield (%)Reference
This compound derived oxazaborolidineAcetophenone87Good[1]
Other chiral 1-amino-2-alcoholsAcetophenoneGenerally lowerVariable[3][5]

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following is a representative experimental protocol for the asymmetric reduction of a ketone using an oxazaborolidine catalyst derived from cis-1-aminoindan-2-ol.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C, and borane dimethyl sulfide complex (1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • The mixture is then cooled to the desired reaction temperature (e.g., -20 °C), and a solution of acetophenone (1.0 equivalent) in anhydrous THF is added slowly.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of methanol at low temperature.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Workflow for Catalyst Screening

G cluster_prep Catalyst Preparation and Reaction Setup cluster_analysis Analysis and Comparison start Select Chiral Amino Alcohol (this compound vs. Alternatives) catalyst In situ formation of Oxazaborolidine Catalyst start->catalyst reaction Asymmetric Reduction of Prochiral Ketone catalyst->reaction workup Reaction Workup and Purification reaction->workup analysis Determine Yield and Enantiomeric Excess (ee) workup->analysis comparison Compare Performance Data analysis->comparison

Caption: Workflow for comparing chiral amino alcohols in asymmetric ketone reduction.

Stereochemical Model for Aldol Reactions

In aldol reactions, chiral auxiliaries derived from this compound have been successfully employed to control the stereochemistry of the newly formed chiral centers. For instance, N-acyl oxazolidinones derived from the aminoindanol can direct the stereoselective enolization and subsequent reaction with an aldehyde.

The stereochemical outcome of these reactions is often explained by the Zimmerman-Traxler transition state model. This model proposes a chair-like, six-membered ring transition state involving the metal enolate and the aldehyde. The bulky substituent on the chiral auxiliary (the indanyl group) effectively shields one face of the enolate, leading to a highly diastereoselective aldol addition.

Zimmerman-Traxler Transition State Model

Caption: Key elements of the Zimmerman-Traxler model for stereocontrol.

Experimental data from aldol reactions utilizing an oxazolidinone derived from (1S, 2R)-cis-aminoindanol (the enantiomer) demonstrates excellent diastereoselectivity, comparable to the well-established Evans auxiliaries.[1]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde97:385[1]
Aminoindanol-derived oxazolidinoneIsobutyraldehydeSimilar to Evans'High[1]

An advantage of the aminoindanol-derived auxiliary is the ready availability of both enantiomers, allowing for the synthesis of either enantiomer of the desired product.[1]

Diels-Alder Reactions

This compound has also been used to create chiral ligands for Lewis acid catalysts in asymmetric Diels-Alder reactions. Bis(oxazoline) ligands derived from this amino alcohol, when complexed with a metal such as copper(II) or zinc(II), can effectively catalyze the cycloaddition of dienes and dienophiles with high enantioselectivity.

The stereochemical model for these reactions involves the coordination of the dienophile to the chiral Lewis acid complex. The steric environment created by the indanyl moiety of the ligands directs the approach of the diene to one face of the dienophile, resulting in an enantiomerically enriched product.

Experimental Workflow for Asymmetric Diels-Alder Reaction

G start Synthesis of Bis(oxazoline) Ligand from this compound catalyst Formation of Chiral Lewis Acid Catalyst (e.g., with Cu(OTf)₂) start->catalyst reaction Diels-Alder Reaction of Diene and Dienophile catalyst->reaction analysis Analysis of Product: Yield, endo/exo ratio, ee% reaction->analysis

Caption: Experimental workflow for a catalyzed asymmetric Diels-Alder reaction.

References

Safety Operating Guide

Proper Disposal of (1R,2R)-1-Aminoindan-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (1R,2R)-1-Aminoindan-2-ol, a chiral resolving agent used in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical, and exposure can cause skin and eye irritation.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.

Chemical Waste Classification and Segregation

Proper classification and segregation of chemical waste is the foundational step in safe disposal. This compound should be treated as a hazardous chemical waste. It is crucial to prevent the mixing of incompatible waste streams.

Waste Stream Description Segregation Guidelines
Solid this compound Waste Unused or expired pure compound, or residues from weighing.Collect in a designated, clearly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound.Place in a separate, sealed container labeled as "Solid Hazardous Waste" with the chemical name clearly indicated.
Liquid Solutions Containing this compound Solutions from experiments or rinsing of non-disposable glassware.Collect in a designated, sealed, and properly labeled waste container. The container must be compatible with the solvent used. Indicate all chemical components and their approximate concentrations on the label.
Empty Containers Original containers of this compound.Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as regular solid waste, unless local regulations require otherwise.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol outlines the general steps for its disposal:

  • Waste Collection:

    • All waste containing this compound must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[3][4]

    • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][5]

    • Never dispose of this chemical down the drain or in regular trash.[6][7]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[6]

    • The date of waste accumulation should also be clearly marked on the container.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9][10][11]

    • Ensure containers are kept closed except when adding waste.[3][4][7]

    • The total volume of hazardous waste in the SAA should not exceed regulatory limits (typically 55 gallons).[4]

  • Disposal Request:

    • Once a waste container is full or has been in storage for a designated period (often not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

    • Provide a complete and accurate description of the waste to the disposal personnel.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS office immediately.

    • Prevent the spill from entering drains or waterways.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Generation of this compound Waste B Is the waste solid, liquid, or contaminated material? A->B C Solid Waste (Pure or Residue) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Materials (Gloves, etc.) B->E Contaminated F Collect in a labeled, sealed container for solid hazardous waste. C->F G Collect in a labeled, sealed container for liquid hazardous waste. D->G H Collect in a labeled, sealed container for solid hazardous waste. E->H I Store in designated Satellite Accumulation Area (SAA). F->I G->I H->I J Is the container full or has it reached the storage time limit? I->J J->I No K Contact Environmental Health & Safety (EHS) for pickup. J->K Yes L Proper disposal by a licensed hazardous waste facility. K->L

Caption: Decision workflow for the proper disposal of this compound waste.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as local and national regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1R,2R)-1-Aminoindan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (1R,2R)-1-Aminoindan-2-ol. This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational efficiency.

This compound is a valuable chiral resolving agent used in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1] While instrumental in advancing drug development, it is classified as a hazardous chemical that requires careful handling to mitigate risks. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is categorized as an irritant and is harmful if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.[6]To protect eyes from dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Body Protection A lab coat, gown, or coveralls.[6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) if ventilation is inadequate or dust is generated.[6]To prevent inhalation of harmful dust particles.

Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical to minimize exposure and prevent contamination. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.

Experimental Protocol: Handling this compound

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in Table 1.

  • Weighing and Transfer:

    • Handle the solid compound carefully to minimize dust formation.[2]

    • Use a spatula or other appropriate tool for transferring the powder.

    • Weigh the required amount in a tared, sealed container.

  • Dissolution (if applicable):

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

    • Stir the mixture gently until the solid is fully dissolved.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Remove PPE carefully to avoid self-contamination and dispose of it as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Ventilated Area gather_materials 2. Assemble Equipment prep_area->gather_materials don_ppe 3. Don PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Dissolve (if needed) weigh->dissolve clean 6. Clean Workspace dissolve->clean remove_ppe 7. Remove & Dispose PPE clean->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials should be treated as hazardous waste.

Disposal Protocol

  • Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][6]

  • Disposal:

    • Dispose of the hazardous waste through an approved waste disposal plant or a licensed chemical waste contractor.[2][6] Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Workflow cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal collect_solid 1. Collect Solid Waste label_container 4. Label Waste Container collect_solid->label_container collect_liquid 2. Collect Liquid Waste collect_liquid->label_container collect_ppe 3. Collect Contaminated PPE collect_ppe->label_container store_waste 5. Store in Designated Area label_container->store_waste professional_disposal 6. Professional Disposal store_waste->professional_disposal

Caption: Step-by-step process for the disposal of this compound waste.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-Aminoindan-2-ol
Reactant of Route 2
(1R,2R)-1-Aminoindan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.